CMP-5 hydrochloride
Description
Properties
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3.ClH/c1-2-24-20-9-4-3-8-18(20)19-13-16(10-11-21(19)24)14-22-15-17-7-5-6-12-23-17;/h3-13,22H,2,14-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMOFUKBECEABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=N3)C4=CC=CC=C41.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CMP-5 Hydrochloride: A Deep Dive into its Mechanism of Action as a Selective PRMT5 Inhibitor
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
CMP-5 hydrochloride has emerged as a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in various cellular processes and a promising target in oncology and immunology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the signaling pathways it modulates.
Core Mechanism: Selective Inhibition of PRMT5
This compound's primary mechanism of action is its direct and selective inhibition of the enzymatic activity of PRMT5.[1][2] PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene expression, RNA splicing, DNA damage repair, and signal transduction.
Crucially, this compound exhibits high selectivity for PRMT5, with no significant activity against other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7.[1][2] This specificity is critical for minimizing off-target effects and enhancing the therapeutic window. The inhibitory action of this compound leads to a reduction in the symmetric dimethylation of key PRMT5 substrates, most notably Histone H4 at arginine 3 (H4R3me2s) and Histone H3 at arginine 8 (H3R8me2s).[1]
Key Signaling Pathways and Cellular Processes Modulated by this compound
The inhibition of PRMT5 by this compound instigates a cascade of effects on several critical signaling pathways, leading to its observed anti-proliferative and immunomodulatory activities.
Inhibition of B-Cell Transformation and Lymphoma Growth
This compound has demonstrated significant efficacy in preventing the transformation of B-lymphocytes driven by the Epstein-Barr virus (EBV) and inducing cell death in lymphoma cells, while showing limited toxicity to normal resting B-lymphocytes.[1] This selective toxicity is a key attribute for its potential as an anti-cancer agent.
The proposed mechanism for this anti-lymphoma activity involves the modulation of key signaling pathways that are often dysregulated in B-cell malignancies. Treatment with CMP-5 has been shown to decrease the phosphorylation of Bruton's tyrosine kinase (BTK) and SRC kinase, both of which are critical components of the B-cell receptor (BCR) signaling pathway that promotes cell survival and proliferation.[1]
Furthermore, evidence suggests that PRMT5 inhibition by compounds like CMP-5 can stimulate WNT/β-CATENIN signaling by silencing pathway antagonists, leading to decreased transcription of WNT/β-CATENIN target genes such as CYCLIN D1 and c-MYC, and ultimately enhancing lymphoma cell death.[3]
References
CMP-5 Hydrochloride: A Technical Guide to a Selective PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CMP-5 hydrochloride, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document details its mechanism of action, biochemical and cellular activity, and the experimental protocols used to characterize its function. It is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development.
Introduction to PRMT5 and its Role in Disease
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[2][3] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various diseases, particularly cancer.[1][3] Elevated levels of PRMT5 are observed in a wide range of malignancies, including B-cell lymphomas, lung cancer, and breast cancer, often correlating with poor prognosis.[1][4] This has positioned PRMT5 as a promising therapeutic target for the development of novel anti-cancer agents.
This compound: A Selective PRMT5 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PRMT5.[5][6] It effectively blocks the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), a key substrate of PRMT5, without significantly affecting the activity of other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7.[5][6]
Mechanism of Action
This compound exerts its inhibitory effect by targeting the catalytic activity of PRMT5. By preventing the symmetric dimethylation of its substrates, CMP-5 disrupts the downstream signaling pathways that are dependent on PRMT5 function. This leads to the modulation of gene expression and the induction of anti-proliferative and pro-apoptotic effects in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory activity.
Table 1: In Vitro Biochemical and Cellular Activity of this compound
| Assay Type | Cell Line/Target | IC50 Value | Reference |
| Proliferation | Human Th1 cells | 26.9 μM | [5] |
| Proliferation | Human Th2 cells | 31.6 μM | [5] |
| Proliferation | Mouse Th1 cells | 3.7 μM | --- |
| Proliferation | Mouse Th2 cells | 9.2 μM | --- |
Table 2: Anti-proliferative Activity of CMP-5 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (Treatment Duration) | Reference |
| HTLV-1-infected and ATL cell lines | Adult T-cell Leukemia/Lymphoma | 3.98 to 21.65 μM (120 h) | --- |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 32.5 to 92.97 μM (120 h) | --- |
Note: Some IC50 values are reported for the closely related compound CMP5. Further studies are needed to confirm the precise values for this compound.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
PRMT5 Biochemical Assay (Histone Methylation)
This protocol is a representative method for determining the in vitro inhibitory activity of this compound on PRMT5.
Objective: To measure the inhibition of PRMT5-mediated symmetric dimethylation of a histone H4 peptide.
Principle: This assay quantifies the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a histone H4 peptide substrate by PRMT5. The inhibition of this reaction by CMP-5 is measured.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 1 mM DTT)
-
Detection reagents (e.g., AlphaLISA® beads or similar time-resolved fluorescence energy transfer (TR-FRET) reagents)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the PRMT5/MEP50 enzyme complex and the biotinylated histone H4 peptide substrate to their final working concentrations in the assay buffer.
-
Reaction Initiation: In a 384-well plate, add the PRMT5/MEP50 enzyme, the biotinylated histone H4 peptide substrate, and the serially diluted this compound.
-
Incubation: Initiate the enzymatic reaction by adding SAM. Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable stop solution.
-
Detection: Add the detection reagents according to the manufacturer's instructions (e.g., AlphaLISA® acceptor beads and donor beads).
-
Signal Measurement: Read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTS Assay)
This protocol outlines a common method for assessing the effect of this compound on the proliferation of cancer cells.
Objective: To determine the concentration-dependent inhibition of cell proliferation by this compound.
Principle: The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells reduce the MTS tetrazolium compound into a colored formazan product that can be quantified by measuring its absorbance.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay. The optimal seeding density will vary between cell lines.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C, allowing the viable cells to convert the MTS reagent into the formazan product.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the data on a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PRMT5 signaling pathway and a general experimental workflow for evaluating PRMT5 inhibitors.
Caption: PRMT5 Signaling Pathway and CMP-5 Inhibition.
Caption: Experimental Workflow for PRMT5 Inhibitor Evaluation.
Conclusion
This compound is a valuable research tool for investigating the biological functions of PRMT5 and for the preclinical exploration of PRMT5-targeted therapies. Its selectivity and potency make it a suitable probe for dissecting the complex signaling networks regulated by arginine methylation. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully assess its therapeutic potential. This technical guide provides a foundational resource to support these ongoing research and development efforts.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Downstream Effects of CMP-5 Hydrochloride on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream effects of CMP-5 hydrochloride on gene expression. As a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), this compound offers a valuable tool for investigating the role of PRMT5 in cellular processes and as a potential therapeutic agent. This document outlines the core mechanisms of action, summarizes the impact on global gene expression and specific signaling pathways, and provides detailed experimental protocols for researchers.
Core Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the enzymatic activity of PRMT5. PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. A key substrate of PRMT5 is histone H4 at arginine 3 (H4R3), and the resulting symmetric dimethylation (H4R3me2s) is generally associated with transcriptional repression.
This compound selectively blocks the methyltransferase activity of PRMT5, leading to a reduction in H4R3me2s levels. This inhibition of a repressive histone mark can subsequently lead to the reactivation of PRMT5 target genes. Furthermore, PRMT5 methylates various non-histone proteins involved in essential cellular processes such as RNA splicing, DNA damage repair, and signal transduction. By inhibiting PRMT5, this compound can induce widespread changes in these pathways.
Impact on Global Gene Expression and Key Signaling Pathways
Inhibition of PRMT5 by compounds like this compound leads to significant alterations in the transcriptome. The primary downstream effects include widespread changes in alternative splicing and the modulation of key signaling pathways critical for cell proliferation and survival.
Widespread Alterations in RNA Splicing
A predominant effect of PRMT5 inhibition is the disruption of normal RNA splicing. PRMT5 is known to methylate components of the spliceosome machinery. Inhibition of PRMT5 leads to global changes in alternative splicing events, with a notable increase in intron retention. These splicing defects can lead to the production of non-functional proteins or trigger nonsense-mediated decay of transcripts, ultimately contributing to the anti-proliferative effects of PRMT5 inhibitors.
Cell Cycle Regulation and Proliferation
PRMT5 plays a crucial role in regulating the cell cycle. Consequently, treatment with PRMT5 inhibitors like this compound frequently results in cell cycle arrest. This is often accompanied by changes in the expression of key cell cycle regulators. For instance, in some cellular contexts, the inhibition of PRMT5 can lead to the upregulation of cyclin-dependent kinase inhibitors (e.g., p21) and downregulation of cyclins and cyclin-dependent kinases (CDKs) that drive cell cycle progression.
Modulation of the p53 Signaling Pathway
In cancer cells with wild-type p53, PRMT5 inhibition has been shown to activate the p53 tumor suppressor pathway. This can occur through various mechanisms, including the altered splicing of MDM4, a negative regulator of p53. The resulting activation of p53 can induce apoptosis and cell cycle arrest, contributing to the anti-tumor effects of PRMT5 inhibitors.
Impact on c-Myc Signaling
The oncoprotein c-Myc is a critical downstream effector of PRMT5 signaling. PRMT5 can repress the expression of several c-Myc target genes. Therefore, inhibition of PRMT5 with this compound is expected to de-repress these target genes, leading to their increased expression. Some studies suggest that PRMT5 inhibition may also affect c-Myc at the translational level.
DNA Damage Response
PRMT5 is implicated in the DNA damage response pathway. Inhibition of PRMT5 has been shown to decrease the expression of key DNA repair kinases such as ATM and ATR. This can sensitize cancer cells to DNA-damaging agents, suggesting a potential for combination therapies.
mTOR Signaling Pathway
Upregulation of the mTOR (mechanistic target of rapamycin) signaling pathway has been identified as a potential mechanism of resistance to PRMT5 inhibitors. This suggests a complex interplay between PRMT5 and this key metabolic and cell growth pathway.
Quantitative Data on Gene Expression Changes
While specific quantitative RNA-sequencing or microarray data for this compound is not yet widely published, the following tables summarize the expected changes in gene expression based on studies with other potent and selective PRMT5 inhibitors. These tables provide a framework for the anticipated downstream effects.
Table 1: Representative Gene Categories Affected by PRMT5 Inhibition
| Gene Category | Expected Expression Change | Representative Genes |
| Cell Cycle Inhibitors | Upregulated | CDKN1A (p21), CDKN2C (p18), PTEN |
| Cell Cycle Progression | Downregulated | Cyclins (e.g., CCNE1, CCNA2), CDKs (e.g., CDK2, CDK4) |
| Apoptosis Regulators | Modulated | BCL2 family members, Caspases |
| Splicing Factors | Modulated | SRSF1, components of the U snRNP complex |
| DNA Repair | Downregulated | ATM, ATR |
| c-Myc Repressed Targets | Upregulated | Various |
| PD-L1 (CD274) | Upregulated (in some contexts) | CD274 |
Table 2: Impact of PRMT5 Inhibition on Cellular Processes
| Cellular Process | Effect of PRMT5 Inhibition |
| Cell Proliferation | Decreased |
| Apoptosis | Increased |
| Cell Cycle | Arrest (often at G1 or G2/M) |
| Alternative Splicing | Widespread changes, increased intron retention |
| Sensitivity to DNA Damaging Agents | Increased |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the downstream effects of this compound on gene expression.
Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate cell lines for the study (e.g., lymphoma, lung cancer, or other cancer cell lines with known PRMT5 dependency).
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Store at -20°C or -80°C.
-
Treatment: Seed cells at an appropriate density and allow them to attach overnight. The following day, treat the cells with various concentrations of this compound (a typical starting range could be 1-10 µM, but should be optimized for the specific cell line) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
RNA Extraction and Sequencing
-
Cell Lysis and RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol or a column-based kit). Extract total RNA according to the manufacturer's protocol.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
Library Preparation: Prepare RNA sequencing libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the trimmed reads to the appropriate reference genome (e.g., human hg38 or mouse mm10) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and vehicle-treated samples. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID, Metascape, or GSEA to identify significantly enriched biological processes and pathways.
-
Splicing Analysis: Use specialized tools like rMATS or MAJIQ to identify and quantify differential alternative splicing events from the RNA-seq data.
Visualizations
The following diagrams illustrate key signaling pathways and workflows related to the action of this compound.
Caption: Mechanism of this compound action on histone methylation.
Caption: Key downstream signaling pathways affected by this compound.
Caption: Experimental workflow for analyzing gene expression changes.
CMP-5 Hydrochloride: A Technical Guide to its Role in Histone Methylation and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMP-5 hydrochloride is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This enzyme plays a critical role in various cellular processes through the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Dysregulation of PRMT5 activity is implicated in the pathogenesis of numerous diseases, particularly cancer. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its specific effects on histone methylation, and its impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting PRMT5.
Introduction
Protein arginine methylation is a crucial post-translational modification that modulates protein function and signal transduction. The Protein Arginine Methyltransferase (PRMT) family of enzymes catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues within proteins. PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications, including the symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s) and arginine 8 on histone H3 (H3R8me2s).[1][2] These histone marks are generally associated with transcriptional repression.[2]
This compound has emerged as a valuable chemical probe to investigate the biological functions of PRMT5 and as a potential therapeutic agent. It is a cell-permeable carbazole-based compound that selectively inhibits PRMT5 without significantly affecting other PRMTs like PRMT1, PRMT4, and PRMT7.[3][4] This selectivity makes it a powerful tool for dissecting the specific roles of PRMT5 in cellular processes.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of PRMT5. It occupies the catalytic site of human PRMT5, thereby blocking the transfer of methyl groups from SAM to its substrates.[4] This inhibition leads to a global reduction in symmetric arginine dimethylation on both histone and non-histone proteins.
A primary and well-characterized consequence of PRMT5 inhibition by CMP-5 is the reduction of symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s).[3][5] The H4R3me2s mark is known to recruit factors such as DNMT3A, a DNA methyltransferase, coupling histone and DNA methylation in the process of gene silencing.[6] By preventing the formation of this repressive mark, CMP-5 can lead to the reactivation of tumor suppressor genes.
Quantitative Data
The following tables summarize the quantitative data regarding the activity of this compound in various experimental settings.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Th1 cell proliferation) | 26.9 µM | Human Th1 cells | [3] |
| IC50 (Th2 cell proliferation) | 31.6 µM | Human Th2 cells | [3] |
| Proliferation Inhibition (Th1 cells, 40 µM) | 43% | Human Th1 cells | [3] |
| Proliferation Inhibition (Th2 cells, 40 µM) | 9% | Human Th2 cells | [3] |
| Proliferation Inhibition (Mouse Th1 cells, 25 µM) | 91% | Mouse Th1 cells | [3] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Concentration | Effect | Cell Line/System | Duration | Reference |
| 40 µM | Decreased p-BTK and pY(416)SRC expression | 60A cells | 24 hours | [3] |
| 40 µM | Blocked symmetric dimethylation of S2Me-H4R3 & S2Me-H3R8 | Lymphoblastoid cell lines | Not specified | [4] |
| 0-100 µM | Selective toxicity to lymphoma cells | Lymphoma cells | 24-72 hours | [3] |
Signaling Pathways
Inhibition of PRMT5 by this compound significantly impacts cellular signaling pathways, particularly those crucial for the survival and proliferation of cancer cells, such as B-cell lymphomas. PRMT5 is often upregulated in these malignancies and is involved in a positive feedback loop with the PI3K/AKT signaling pathway. Furthermore, PRMT5 activity is linked to the B-cell receptor (BCR) signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro PRMT5 Enzyme Inhibition Assay
This assay measures the ability of this compound to inhibit the methyltransferase activity of PRMT5 in a cell-free system.
Materials:
-
Recombinant human PRMT5-MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the diluted this compound or DMSO (vehicle control).
-
Add the recombinant PRMT5-MEP50 complex to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the histone H4 peptide and ³H-SAM.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., B-cell lymphoma cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for Histone Methylation
This protocol details the detection of changes in histone methylation marks upon treatment with this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
Histone extraction buffer
-
SDS-PAGE gels (e.g., 15% acrylamide) and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H4R3me2s, anti-total Histone H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Extract histones from the treated and control cells.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H4R3me2s) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a total histone (e.g., anti-total Histone H4) as a loading control.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound.
Conclusion
This compound is a specific and potent inhibitor of PRMT5, making it an invaluable tool for studying the roles of symmetric arginine dimethylation in health and disease. Its ability to modulate histone methylation and impact key signaling pathways highlights its potential as a therapeutic agent, particularly in the context of cancer. The data and protocols presented in this guide are intended to support the scientific community in further exploring the multifaceted activities of this compound and accelerating the development of novel epigenetic therapies.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural insights into protein arginine symmetric dimethylation by PRMT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Symmetric dimethylation on histone H4R3 associates with histone deacetylation to maintain properly polarized cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of CMP-5 Hydrochloride Binding to PRMT5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology and other diseases. Its role in critical cellular processes, including transcriptional regulation, RNA splicing, and signal transduction, makes it a focal point for inhibitor development. CMP-5 hydrochloride is a potent and selective inhibitor of PRMT5. This guide provides a comprehensive technical overview of the structural and functional aspects of this compound's interaction with PRMT5, including quantitative binding data, detailed experimental methodologies, and an exploration of the associated signaling pathways.
Introduction to PRMT5 and this compound
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating gene expression, cell differentiation, and DNA repair.[2] Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][3]
This compound is a small molecule inhibitor designed to target PRMT5.[4][5] It has demonstrated potent and selective inhibition of PRMT5's methyltransferase activity, showing promise in preclinical studies.[3][6] Understanding the precise mechanism of how this compound binds to and inhibits PRMT5 is critical for the development of more effective and specific next-generation inhibitors.
Quantitative Analysis of this compound Binding to PRMT5
The inhibitory activity of this compound against PRMT5 has been quantified in various cellular contexts. The following table summarizes the key quantitative data available.
| Parameter | Cell Line/System | Value | Reference |
| IC50 | Human Th1 cells | 26.9 μM | [3] |
| IC50 | Human Th2 cells | 31.6 μM | [3] |
Note: The IC50 values indicate the concentration of this compound required to inhibit 50% of the PRMT5 activity in the respective cell types. The slight difference in potency between Th1 and Th2 cells suggests potential cell-type-specific factors that may influence the inhibitor's efficacy.
Structural Basis of this compound Interaction with PRMT5
While a specific co-crystal structure of this compound bound to PRMT5 is not publicly available, based on its classification as a potent and selective inhibitor, it is understood to occupy the catalytic site of the enzyme.[7][8][9] PRMT5 inhibitors typically function in one of several ways: by competing with the S-adenosylmethionine (SAM) cofactor, by blocking the substrate-binding pocket, or through allosteric modulation.[10] Given that many potent PRMT5 inhibitors are SAM-competitive, it is highly probable that this compound also binds within the SAM-binding pocket, preventing the natural methyl donor from accessing the active site.
To visualize the general architecture of PRMT5, the crystal structure of human PRMT5 in complex with its binding partner MEP50 (PDB ID: 4GQB) provides a valuable reference.[2] This structure reveals a hetero-octameric complex where the N-terminal domain of PRMT5 interacts with the seven-bladed β-propeller structure of MEP50.[2][7] The catalytic core of PRMT5 is composed of a Rossmann fold and a β-barrel, which together form the binding sites for both the SAM cofactor and the substrate.[2]
Key Signaling Pathways Modulated by PRMT5 Inhibition
Inhibition of PRMT5 by this compound can impact several downstream signaling pathways that are critical for cell proliferation, survival, and differentiation.
WNT/β-catenin and AKT/GSK3β Signaling
PRMT5 has been shown to promote the survival of lymphoma cells by activating WNT/β-catenin and AKT/GSK3β signaling pathways.[11] Inhibition of PRMT5 with CMP-5 leads to the de-repression of WNT antagonists and a decrease in the levels of active phospho-AKT and inactive phospho-GSK3β.[11] This, in turn, reduces the transcription of WNT/β-catenin target genes such as CYCLIN D1, c-MYC, and SURVIVIN, ultimately leading to lymphoma cell death.[11]
Caption: PRMT5's role in WNT/β-catenin and AKT/GSK3β signaling.
PI3K/AKT/mTOR and ERK Signaling Pathways
PRMT5 is also known to regulate the PI3K/AKT/mTOR and ERK signaling pathways.[10][12] It can promote the expression of key components of these pathways, such as FGFR3, leading to increased cell growth and metastasis.[10] Inhibition of PRMT5 can therefore lead to the downregulation of these pro-survival pathways.[13][14]
Caption: PRMT5's influence on the PI3K/AKT/mTOR and ERK pathways.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. The following are detailed methodologies for key experiments used to characterize the binding of this compound to PRMT5.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for the interaction between this compound and PRMT5.
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Recombinant human PRMT5/MEP50 complex
-
This compound
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (10 mM Sodium Acetate, pH 5.0)
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
-
Ligand Immobilization:
-
Inject a solution of PRMT5/MEP50 complex (e.g., 50 µg/mL in immobilization buffer) over the activated surface to achieve a target immobilization level of ~10,000 Resonance Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell is prepared similarly but without the protein immobilization to subtract non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 10 µM).
-
Inject each concentration of this compound over the PRMT5-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow for dissociation in running buffer for a defined time (e.g., 600 seconds).
-
-
Data Analysis:
-
Subtract the reference flow cell sensorgram from the active flow cell sensorgram to obtain the specific binding response.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine kon, koff, and KD.
-
Caption: A conceptual workflow for SPR analysis.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-PRMT5 interaction.
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
-
Recombinant human PRMT5/MEP50 complex
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
Procedure:
-
Sample Preparation:
-
Dialyze the PRMT5/MEP50 complex against the dialysis buffer overnight at 4°C to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer.
-
Determine the accurate concentrations of both the protein and the ligand using a suitable method (e.g., UV-Vis spectroscopy).
-
-
ITC Experiment Setup:
-
Load the sample cell (e.g., 200 µL) with the PRMT5/MEP50 solution (e.g., 10-20 µM).
-
Load the injection syringe (e.g., 40 µL) with the this compound solution (e.g., 100-200 µM).
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to avoid artifacts from syringe placement, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to obtain KD, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.
-
Conclusion
This compound is a valuable tool for studying the function of PRMT5 and serves as a promising lead compound for the development of novel therapeutics. While direct structural evidence of its binding mode is still forthcoming, the available quantitative data and our understanding of PRMT5's structure and function provide a strong foundation for further investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own structural and functional analyses of this compound and other PRMT5 inhibitors. A deeper understanding of these interactions at a molecular level will undoubtedly accelerate the development of targeted therapies for a range of diseases.
References
- 1. cmp5 [PMID: 25742700] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of the human PRMT5:MEP50 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
CMP-5 hydrochloride's potential as a serotonin receptor antagonist
Disclaimer: Initial research into "CMP-5 hydrochloride" as a serotonin receptor antagonist did not yield direct supporting evidence in the public scientific literature. The primary described function of this compound is as a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] While the serotonergic system is a target for some anthelmintics, and PRMT5 has been shown to regulate a tyramine receptor that modulates serotonin-stimulated behaviors in C. elegans, a direct function of this compound as a serotonin receptor antagonist is not established.[3][4]
This guide will, therefore, provide a comprehensive overview of serotonin receptors and the broader class of serotonin receptor antagonists, a topic of significant interest in drug development.
Introduction to the Serotonergic System
Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial monoamine neurotransmitter that plays a regulatory role in a vast array of physiological processes.[5] Synthesized from the amino acid tryptophan, serotonin is involved in mood, sleep, appetite, cognition, and memory.[3][5] Dysregulation of the serotonergic system is implicated in numerous pathological conditions, including depression, anxiety disorders, schizophrenia, and migraines.[6] The diverse effects of serotonin are mediated by a large family of 5-HT receptors, which are the targets for a wide range of therapeutic drugs, including many antidepressants, antipsychotics, and antiemetics.[5]
Classification of Serotonin Receptors
The 5-HT receptors are categorized into seven distinct families (5-HT1 to 5-HT7), encompassing at least 14 subtypes.[6] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G protein-coupled receptors (GPCRs).[5][6] This structural diversity underlies their ability to couple to various intracellular signaling cascades, leading to either excitatory or inhibitory responses.[5]
| Receptor Family | Subtypes | Primary Signaling Mechanism |
| 5-HT1 | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F | Coupled to Gi/o, leading to inhibition of adenylyl cyclase and a decrease in cAMP levels.[2] |
| 5-HT2 | 5-HT2A, 5-HT2B, 5-HT2C | Coupled to Gq/11, activating phospholipase C (PLC), which increases IP3 and DAG levels.[2][7] |
| 5-HT3 | - | Ligand-gated ion channel; its activation leads to rapid depolarization of the neuron. |
| 5-HT4 | - | Coupled to Gs, stimulating adenylyl cyclase and increasing cAMP production. |
| 5-HT5 | 5-HT5A, 5-HT5B | Coupled to Gi/o, inhibiting adenylyl cyclase. |
| 5-HT6 | - | Coupled to Gs, activating adenylyl cyclase. |
| 5-HT7 | - | Coupled to Gs, leading to an increase in cAMP levels.[8] |
Signaling Pathways of Serotonin Receptors
The activation of 5-HT receptors initiates intracellular signaling cascades that ultimately determine the cellular response. The primary pathways involve the modulation of second messengers like cyclic AMP (cAMP) and inositol trisphosphate (IP3).
Serotonin Receptor Antagonists: Mechanisms and Applications
Serotonin receptor antagonists are drugs that bind to 5-HT receptors but do not provoke the normal biological response.[9] Their therapeutic effect comes from blocking the binding of endogenous serotonin. These antagonists are a cornerstone in the treatment of various disorders. For example, 5-HT2A receptor antagonists like risperidone and olanzapine are effective antipsychotics, while 5-HT3 receptor antagonists such as ondansetron are widely used to prevent nausea and vomiting, particularly in patients undergoing chemotherapy.[10]
Quantitative Data on Selected Serotonin Receptor Antagonists
The affinity of an antagonist for its receptor is a critical determinant of its potency. This is typically measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Compound | Receptor Target(s) | Ki (nM) | Therapeutic Class |
| Risperidone | 5-HT2A, D2 | 5.9 (5-HT2A) | Atypical Antipsychotic |
| Olanzapine | 5-HT2A, D2 | 4 (5-HT2A) | Atypical Antipsychotic |
| Ketanserin | 5-HT2A | 2.5 | Antihypertensive |
| Ondansetron | 5-HT3 | ~1 | Antiemetic |
| Vortioxetine | 5-HT3A, 5-HT7, SERT | 3.7 (5-HT3A) | Antidepressant |
| Clozapine | 5-HT2A, D2, M1 | 4 (5-HT2A) | Atypical Antipsychotic |
Note: Ki values can vary depending on the experimental conditions and tissue source.
Key Experimental Protocols for Studying Serotonin Receptor Antagonists
The characterization of a potential serotonin receptor antagonist involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects.
1. Radioligand Binding Assay
This is a fundamental technique to determine the affinity of a compound for a specific receptor.
-
Objective: To quantify the binding of a test compound (antagonist) to a specific 5-HT receptor subtype by measuring the displacement of a radiolabeled ligand.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the target 5-HT receptor are prepared from cultured cells or tissue homogenates.
-
Incubation: The membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., ³H-ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. Functional Assays (e.g., Calcium Mobilization Assay for 5-HT2A Receptors)
Functional assays are crucial to determine whether a compound acts as an antagonist, agonist, or inverse agonist.
-
Objective: To measure the ability of a test compound to block the intracellular signaling cascade initiated by an agonist (e.g., serotonin).
-
Methodology:
-
Cell Culture: Cells stably expressing the target receptor (e.g., HEK293 cells with the 5-HT2A receptor) are cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: A fixed concentration of a 5-HT agonist (e.g., serotonin) is added to stimulate the receptor.
-
Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified to determine its potency (IC50).
-
Conclusion and Future Directions
The study of serotonin receptor antagonists remains a vibrant and critical area of pharmacology and drug development. The complexity of the serotonergic system, with its numerous receptor subtypes and intricate signaling networks, offers a wealth of opportunities for the development of more selective and effective therapeutics. Future research will likely focus on developing antagonists with improved subtype selectivity to minimize off-target effects, as well as exploring the therapeutic potential of targeting less-studied 5-HT receptors. The continued elucidation of the precise roles of different 5-HT receptor subtypes in both normal physiology and disease will undoubtedly pave the way for novel treatments for a wide range of disorders.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Protein Arginine Methyltransferase PRMT-5 Regulates SER-2 Tyramine Receptor-Mediated Behaviors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nematode serotonin-gated chloride channel MOD-1: A novel target for anthelmintic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemical properties of successful central nervous system drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A common structural model for central nervous system drugs and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anthelmintic Potential of CMP-5 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising prevalence of anthelmintic resistance necessitates the discovery and development of novel chemical entities with unique modes of action. Substituted carbazoles have recently emerged as a promising new class of anthelmintic agents. This technical guide provides an in-depth overview of the anthelmintic properties of CMP-5 hydrochloride, a representative compound from this novel class. This compound, identified as 1-(9-Ethyl-9H-carbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine dihydrochloride, has demonstrated significant efficacy against parasitic nematodes in preclinical studies. This document will detail its in vitro and in vivo activities, provide comprehensive experimental protocols for its evaluation, and discuss its putative mechanism of action.
Chemical Identity
It is critical to distinguish the anthelmintic agent this compound from a similarly named compound, CMP-5, which is known as a PRMT5 inhibitor with applications in oncology. These are distinct molecules with different chemical structures and biological activities.
| Feature | This compound (Anthelmintic) |
| Chemical Name | 1-(9-Ethyl-9H-carbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine dihydrochloride |
| CAS Number | 2309409-79-6 |
| Molecular Formula | C₂₁H₂₁N₃ · 2HCl |
| Molecular Weight | 388.33 g/mol |
| Primary Biological Activity | Anthelmintic |
Quantitative Anthelmintic Efficacy
This compound and its analogues have been evaluated for their in vitro efficacy against the ovine gastrointestinal nematode Haemonchus contortus. The primary endpoint for these studies was the complete inhibition of larval motility (EC₁₀₀).
| Compound | In Vitro Efficacy (EC₁₀₀) against H. contortus | In Vivo Efficacy against H. polygyrus (% Reduction in Fecal Egg Count) |
| This compound | 5 µM[1] | Data not available |
| Lead Carbazole 1 | 2.5 µM[2][3][4] | Not reported |
| Analogue 39 | 0.625 µM[2][3][4] | Active (specific % reduction not detailed in abstract)[2][3][4] |
| Analogues 19, 21, 41, 42 | 1.25 µM[2][3][4] | Not reported |
Experimental Protocols
In Vitro Larval Motility Assay against Haemonchus contortus
This protocol is adapted from the methodologies described in the primary literature for the evaluation of substituted carbazoles[2][3][4].
1. Parasite Preparation:
-
Haemonchus contortus third-stage larvae (L3) are obtained from fecal cultures of experimentally infected sheep.
-
L3 larvae are exsheathed by incubation in a solution of sodium hypochlorite.
-
The exsheathed L3 (xL3) are washed multiple times in sterile saline and then suspended in a culture medium (e.g., Luria-Bertani broth) supplemented with antibiotics.
2. Assay Procedure:
-
The assay is conducted in a 96-well microtiter plate format.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to achieve the desired test concentrations.
-
A suspension of approximately 50-100 xL3 larvae is added to each well of the microtiter plate.
-
The test compound dilutions are added to the wells to achieve the final desired concentrations. Control wells containing solvent only (negative control) and a known anthelmintic (positive control) are included.
-
The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.
-
Larval motility is assessed at regular intervals (e.g., 24, 48, and 72 hours) under an inverted microscope.
-
The EC₁₀₀ is determined as the lowest concentration of the compound at which 100% of the larvae are immobile.
In Vivo Efficacy Assay against Heligmosomoides polygyrus
This protocol is based on the in vivo studies of carbazole analogues described by Rennison et al. (2016)[2][3][4].
1. Animal Model and Infection:
-
Male C57BL/6 mice are used as the host animal model.
-
Mice are orally infected with approximately 200 third-stage larvae (L3) of Heligmosomoides polygyrus.
-
The infection is allowed to establish for a period of 7-10 days.
2. Treatment and Monitoring:
-
Infected mice are randomly assigned to treatment and control groups.
-
This compound is formulated in a suitable vehicle for oral administration.
-
The treatment group receives a defined dose of this compound, while the control group receives the vehicle only.
-
Fecal samples are collected from each mouse at specified time points post-treatment (e.g., day 3, 5, and 7).
-
Fecal egg counts (FEC) are performed using a standard parasitological technique (e.g., McMaster method) to determine the number of eggs per gram of feces.
3. Efficacy Calculation:
-
The percentage reduction in fecal egg count is calculated for the treatment group relative to the control group.
-
At the end of the study, mice may be euthanized, and the number of adult worms in the small intestine can be counted to determine the reduction in worm burden.
Putative Mechanism of Action
The precise molecular target and mechanism of action for this compound in helminths have not yet been elucidated. However, based on the known biological activities of other carbazole derivatives, a potential mechanism can be proposed. Carbazoles are known to interact with various biological targets, including enzymes and receptors. In the context of anthelmintic activity, it is plausible that this compound acts on the neuromuscular system of the parasite, leading to the observed paralysis in the in vitro assays.
Potential targets could include:
-
Ion Channels: Disruption of ion channel function is a common mechanism for many anthelmintics, leading to either spastic or flaccid paralysis.
-
Neurotransmitter Receptors: Interference with neurotransmitter signaling, such as at nicotinic acetylcholine receptors, can lead to paralysis.
-
Tubulin Polymerization: While a hallmark of benzimidazoles, disruption of microtubule formation is a potential, though less likely, mechanism.
Further research, including target-based screening and molecular docking studies, is required to definitively identify the mechanism of action of this novel class of anthelmintics.
Conclusion
This compound represents a promising lead compound from the novel carbazole class of anthelmintics. Its potent in vitro activity against Haemonchus contortus warrants further investigation and optimization. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and its analogues. Elucidation of its precise mechanism of action will be a critical next step in the development of this compound as a potential new treatment for parasitic nematode infections, addressing the urgent need for new anthelmintics in the face of growing resistance.
References
- 1. Variation in anthelmintic responses are driven by genetic differences among diverse C. elegans wild strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and anthelmintic activity of alkyl 5(6)-(substituted-carbamoyl)- and 5(6)-(disubstituted-carbamoyl)benzimidazole-2-carbamates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthelmintic Properties of Essential Oils to Control Gastrointestinal Nematodes in Sheep—In Vitro and In Vivo Studies [mdpi.com]
Methodological & Application
Application Notes and Protocols for CMP-5 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[3][4] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a promising target for therapeutic intervention. CMP-5 has been shown to selectively inhibit PRMT5 over other PRMTs and demonstrates cytotoxic effects in cancer cell lines.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of CMP-5 against PRMT5 and its effects on various cell lines.
Table 1: In Vitro Enzymatic Inhibition of PRMT5 by a CMP-5 Analog
| Compound | Assay Type | IC50 (nM) | Reference |
| 11-9F (CMP-5 analog) | MTase-Glo | 183 | [5] |
Table 2: Cellular Activity of CMP-5
| Cell Line | Assay Type | Parameter | Value (µM) | Treatment Conditions | Reference |
| Human Th1 Cells | Proliferation | IC50 | 26.9 | 24 hours | [1] |
| Human Th2 Cells | Proliferation | IC50 | 31.6 | 24 hours | [1] |
| Lymphoma Cells | Cytotoxicity | Effective Conc. | 0-100 | 24-72 hours | [1] |
| Acute-type ATL patient cells | Cytotoxicity | IC50 | 23.94–33.12 | 120 hours |
Signaling Pathway
The PRMT5 signaling pathway is a complex network that influences numerous cellular functions. PRMT5, in complex with its binding partner MEP50 (Methylosome Protein 50), symmetrically dimethylates arginine residues on a variety of substrates. This post-translational modification can impact gene expression through histone methylation (e.g., H4R3me2s, H3R8me2s), modulate signal transduction pathways such as AKT and ERK, and regulate RNA splicing. Inhibition of PRMT5 by this compound blocks these downstream effects, leading to anti-proliferative and pro-apoptotic outcomes in cancer cells.
Caption: PRMT5 Signaling Pathway and Inhibition by CMP-5.
Experimental Protocols
In Vitro PRMT5 Enzymatic Assay (Radiometric)
This protocol is adapted from standard radiometric methyltransferase assays and is suitable for determining the IC50 of this compound.
a. Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100[6]
-
6X SDS-PAGE loading buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Scintillation fluid and counter
b. Experimental Workflow:
Caption: Radiometric PRMT5 Enzymatic Assay Workflow.
c. Procedure:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Recombinant PRMT5/MEP50 (e.g., 10 nM)
-
Histone H4 peptide (e.g., 5 µM)
-
Varying concentrations of this compound or DMSO (vehicle control)
-
Assay Buffer to the final volume.
-
-
Pre-incubate the mixture at 30°C for 15 minutes.
-
Initiate the reaction by adding [³H]-SAM (e.g., 1 µM).
-
Incubate the reaction at 30°C for 60-90 minutes.[6]
-
Stop the reaction by adding 6X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[7]
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Visualize the methylated substrate by autoradiography.
-
Quantify the band intensity to determine the percentage of inhibition at each CMP-5 concentration and calculate the IC50 value.
Cell Proliferation Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
a. Materials:
-
Lymphoma cell line (e.g., Ramos, Granta-519)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
b. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0-100 µM) or DMSO as a vehicle control.[1]
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.[1]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for 2-4 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Histone Methylation
This protocol is for detecting the levels of symmetric dimethylarginine on histone H4 at arginine 3 (H4R3me2s), a direct target of PRMT5.
a. Materials:
-
Lymphoma cell line
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2s, anti-Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
b. Procedure:
-
Seed cells and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells and lyse them using ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4R3me2s antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H4 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of H4R3me2s.
Conclusion
The provided protocols offer a framework for the in vitro evaluation of this compound. These assays are essential for characterizing its inhibitory potency against PRMT5 and its functional effects on cancer cells. Researchers can adapt these protocols to their specific cell lines and experimental conditions. The data generated from these assays will contribute to a better understanding of the therapeutic potential of PRMT5 inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and biochemical study of human PRMT5 and its peptide–competitive MTA–synergistic small molecule inhibitors for cancer therapeutics [morressier.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. mdanderson.org [mdanderson.org]
Application Notes and Protocols for CMP-5 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is a crucial enzyme involved in various cellular processes, including signal transduction, RNA splicing, and the regulation of gene expression through histone methylation.[1][2] Its overexpression has been implicated in numerous cancers, making it a promising target for therapeutic development.[2][3][4] These application notes provide detailed protocols for determining the optimal concentration of this compound in cell culture for various assays and elucidating its mechanism of action.
Mechanism of Action
This compound selectively inhibits the methyltransferase activity of PRMT5, leading to a reduction in symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] A key substrate of PRMT5 is Histone H4 Arginine 3 (H4R3); CMP-5 selectively blocks the S2Me-H4R3 mark.[2][3] By inhibiting PRMT5, CMP-5 can modulate the expression of genes involved in cell proliferation, cell cycle, and apoptosis.[2][4] Notably, PRMT5 has been shown to regulate signaling pathways critical for cancer progression, such as the EGFR/Akt/GSK3β and ERK1/2 pathways.[3][4]
Data Presentation: Optimal Concentrations of this compound
The optimal concentration of this compound is cell-line and assay-dependent. The following table summarizes effective concentrations and IC50 values from various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line Type | Assay | Effective Concentration Range | IC50 Value | Reference |
| Lymphoma Cells | Toxicity | 0 - 100 µM | Not Specified | [2][3] |
| Normal Resting B Lymphocytes | Toxicity | Limited toxicity even at high concentrations | Not Specified | [2][3] |
| 60A Cells (B-cell line) | p-BTK and pY(416)SRC expression | 40 µM | Not Specified | [2][3] |
| Human Th1 Cells | Proliferation Inhibition | 0 - 40 µM | 26.9 µM | [2][3] |
| Human Th2 Cells | Proliferation Inhibition | 0 - 40 µM | 31.6 µM | [2][3] |
| Mouse Th1 Cells | Proliferation Inhibition | 25 µM (91% inhibition) | Not Specified | [2][3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[5][6]
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve CMP-5).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol distinguishes between viable, apoptotic, and necrotic cells following treatment with this compound.[7][8]
Materials:
-
This compound
-
Target cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect changes in the expression and phosphorylation of proteins in signaling pathways affected by this compound.
Materials:
-
This compound
-
Target cells
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-phospho-EGFR, anti-phospho-Akt, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: PRMT5 Signaling Pathway Inhibition by CMP-5.
Caption: Key Experimental Workflows.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
CMP-5 hydrochloride solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Its dysregulation has been implicated in several cancers, making it a promising target for therapeutic intervention. These application notes provide detailed information on the solubility of this compound in various solvents, protocols for its use in experimental settings, and an overview of the signaling pathways it modulates.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₂ClN₃ |
| Molecular Weight | 351.87 g/mol |
| Appearance | White to off-white solid |
Solubility
The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. Below is a summary of its known solubility in common laboratory solvents.
| Solvent | Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 40 mg/mL | A stock solution of 40 mg/mL in DMSO can be readily prepared. Some sources indicate solubility up to 60 mg/mL for the dihydrochloride salt. |
| Water | Limited | Solubility in aqueous solutions is expected to be low. |
| Ethanol | Limited | Solubility in ethanol is expected to be low. |
| PBS (Phosphate-Buffered Saline) | Limited | Solubility in PBS is expected to be low. |
Note: For aqueous-based assays, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer to the final desired concentration. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced effects on the experimental system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Accurately weigh the required amount of this compound powder. For a 10 mM stock solution, this would be approximately 3.52 mg for 1 mL of DMSO.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: General Method for Determining Aqueous Solubility (Shake-Flask Method)
This protocol provides a general procedure for determining the equilibrium solubility of this compound in aqueous buffers.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method such as HPLC.
-
The determined concentration represents the equilibrium solubility of the compound in that specific buffer.
Biological Context: PRMT5 Signaling Pathways
This compound exerts its biological effects by inhibiting the enzymatic activity of PRMT5. PRMT5 is a key regulator of several signaling pathways implicated in cancer cell proliferation, survival, and differentiation.
PRMT5-Mediated Signaling Pathways
Caption: PRMT5 regulates multiple pro-survival and proliferative signaling pathways.
Experimental Workflow for Assessing this compound Activity
Caption: A typical workflow for evaluating the in vitro efficacy of this compound.
Stability and Storage
Proper storage of this compound is essential to maintain its activity.
-
Solid Form: Store at -20°C for long-term stability.
-
In Solution (DMSO): Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. It is recommended to use the solution within a few months of preparation. The stability of this compound in aqueous solutions over extended periods has not been fully characterized; therefore, it is advisable to prepare fresh dilutions from the DMSO stock for each experiment.
For research use only. Not for use in diagnostic procedures.
Application Note and Protocols: Developing a Cell-Based Assay for CMP-5 Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a significant role in various cellular processes, including gene transcription, cell proliferation, and signal transduction. Dysregulation of PRMT5 activity has been implicated in various diseases, particularly in cancer, making it an attractive therapeutic target. This application note provides a comprehensive set of protocols to develop a robust cell-based assay for characterizing the activity of this compound and other potential PRMT5 inhibitors. The described assays will enable researchers to assess the compound's effects on cell viability, direct target engagement, downstream signaling pathways, and functional cellular outcomes.
Principle of the Assays
This application note outlines a multi-faceted approach to characterize the cellular activity of this compound. The core of the assay is to determine the compound's ability to inhibit PRMT5 within a cellular context. This is complemented by assays to measure the downstream consequences of PRMT5 inhibition, including effects on cell viability, apoptosis, cell cycle progression, and inflammatory signaling.
The following key cellular activities will be assessed:
-
Cell Viability and Cytotoxicity: To determine the dose-dependent effect of this compound on the proliferation and health of cancer cell lines.
-
PRMT5 Target Engagement: To confirm that this compound inhibits its intended target, PRMT5, within the cell by measuring the levels of a specific histone methylation mark.
-
Apoptosis Induction: To quantify the induction of programmed cell death as a consequence of PRMT5 inhibition.
-
Cell Cycle Arrest: To analyze the impact of this compound on the progression of the cell cycle.
-
Modulation of Inflammatory Signaling: To investigate the effect of PRMT5 inhibition on the NF-κB signaling pathway and the production of inflammatory cytokines.
Materials and Reagents
-
Cell Lines: Human mantle cell lymphoma (MCL) cell line, e.g., Z-138, or other relevant cancer cell lines with known PRMT5 expression.
-
This compound: To be dissolved in an appropriate solvent (e.g., DMSO) to prepare stock solutions.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Assay Kits and Reagents:
-
MTS or MTT cell viability assay kit.
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Caspase-Glo® 3/7 Assay System.
-
Propidium Iodide for cell cycle analysis.
-
Antibodies for Western blotting:
-
Primary antibody against symmetric di-methyl Arginine H4-R3 (H4R3me2s).
-
Primary antibody against total Histone H4.
-
Primary antibody against p65 subunit of NF-κB.
-
Primary antibody against Phospho-p65 (Ser536) of NF-κB.
-
Primary antibody against β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
-
NF-κB reporter cell line and luciferase assay system.
-
ELISA kits for human IL-6 and TNF-α.
-
-
General Laboratory Equipment:
-
96-well and 6-well tissue culture plates.
-
Multichannel pipettes.
-
Plate reader (absorbance, fluorescence, and luminescence capabilities).
-
Flow cytometer.
-
Western blotting equipment.
-
Incubator (37°C, 5% CO₂).
-
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.
PRMT5 Target Engagement: Western Blot for H4R3me2s
This assay directly measures the inhibition of PRMT5 activity in cells by quantifying the level of symmetric dimethylation on Histone H4 at Arginine 3.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.
-
Histone Extraction: Isolate histone proteins from the treated cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE on a 15% polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H4R3me2s overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H4 as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the H4R3me2s signal to the total Histone H4 signal.
Apoptosis Assay: Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for 48 hours.
-
Cell Harvesting: Collect the cells, including any floating cells, and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis by Propidium Iodide Staining
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.
NF-κB Signaling Pathway Analysis (Reporter Assay)
This assay measures the effect of this compound on the transcriptional activity of NF-κB. PRMT5 has been shown to dimethylate the p65 subunit of NF-κB, which is crucial for its activation.[2]
Procedure:
-
Cell Transfection (if using a transient system): Co-transfect cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Compound Treatment: Treat the cells with this compound for a specified period.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Inflammatory Cytokine Production (ELISA)
This assay quantifies the secretion of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are often regulated by the NF-κB pathway. PRMT5 inhibition has been shown to reduce inflammatory cytokine production.[3]
Procedure:
-
Cell Treatment: Treat cells with this compound for 24-48 hours. In some experiments, stimulation with an inflammatory agent like LPS might be included.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokines in the samples.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability and PRMT5 Activity
| Concentration (µM) | Cell Viability (%) | Relative H4R3me2s Levels (Normalized to Total H4) |
| 0 (Vehicle) | 100 | 1.00 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| IC₅₀ (µM) |
Table 2: Induction of Apoptosis by this compound
| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle) | |||
| 1 | |||
| 10 | |||
| 100 |
Table 3: Effect of this compound on Cell Cycle Distribution
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle) | |||
| 1 | |||
| 10 | |||
| 100 |
Table 4: Modulation of NF-κB Activity and Cytokine Production by this compound
| Concentration (µM) | Relative NF-κB Luciferase Activity | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| 0 (Vehicle) | 1.00 | ||
| 1 | |||
| 10 | |||
| 100 |
Visualization of Pathways and Workflows
Signaling Pathway of PRMT5 and its Inhibition by this compound
Caption: PRMT5 signaling and inhibition by CMP-5.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for CMP-5 activity assessment.
Logical Flow for Data Interpretation
Caption: Data interpretation decision tree.
Troubleshooting
-
High background in Western blots: Ensure complete blocking of the membrane and optimize antibody concentrations.
-
Low signal in ELISA: Check the expiration date of the kit, ensure proper reagent preparation, and optimize sample dilutions.
-
Variability in cell-based assays: Maintain consistent cell seeding densities, passage numbers, and incubation times. Ensure proper mixing of reagents.
-
Low transfection efficiency: Optimize the transfection protocol for the specific cell line being used.
Conclusion
The protocols described in this application note provide a comprehensive framework for the cellular characterization of this compound and other PRMT5 inhibitors. By combining assays that measure cytotoxicity, target engagement, and downstream functional effects, researchers can gain a thorough understanding of the compound's mechanism of action and its therapeutic potential. The provided data presentation tables and workflow diagrams offer a clear and structured approach to conducting and interpreting these experiments.
References
Application Notes and Protocols for CMP-5 Hydrochloride in Lymphoma Xenograft Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme in various cellular processes, including gene transcription, RNA splicing, and signal transduction. In several B-cell lymphomas, PRMT5 is overexpressed and plays a crucial role in lymphomagenesis by suppressing tumor suppressor genes and promoting oncogenic pathways. These application notes provide a comprehensive overview of the use of this compound in preclinical lymphoma xenograft models, including its mechanism of action, protocols for in vivo studies, and expected outcomes based on studies with other selective PRMT5 inhibitors.
Disclaimer: The in vivo data presented in these application notes are based on studies conducted with other selective PRMT5 inhibitors, such as GSK3326595 and PRT-382, as specific xenograft data for this compound is not currently available in published literature. These compounds are expected to have a similar mechanism of action to this compound and serve as a valuable reference for experimental design.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-lymphoma effect by selectively inhibiting the methyltransferase activity of PRMT5.[1][2] This inhibition prevents the symmetric dimethylation of arginine residues on histone and non-histone proteins, leading to the modulation of key signaling pathways involved in lymphoma cell proliferation and survival.
PRMT5 is known to be upregulated by B-cell receptor (BCR) signaling and forms a positive feedback loop with the PI3K/AKT pathway.[1][2][3] Key downstream effects of PRMT5 inhibition in lymphoma include:
-
Reactivation of Tumor Suppressor Pathways: PRMT5 inhibition can lead to the reactivation of tumor suppressors such as p53.[4][5]
-
Downregulation of Oncogenic Drivers: Inhibition of PRMT5 can suppress the expression and/or activity of critical lymphoma drivers including c-MYC, CYCLIN D1, and BCL-6.[4]
-
Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, PRMT5 inhibition can lead to programmed cell death in lymphoma cells.
Below is a diagram illustrating the proposed signaling pathway of PRMT5 in B-cell lymphoma and the point of intervention for this compound.
Caption: PRMT5 signaling pathway in B-cell lymphoma.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of selective PRMT5 inhibitors in lymphoma xenograft models. This data can be used as a reference for designing experiments with this compound.
| Cell Line | Lymphoma Subtype | Animal Model | Compound | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Z-138 | Mantle Cell Lymphoma | Nude Mice | GSK3326595 | 100 mg/kg, BID, PO | 106.05% | [6] |
| REC-1 (p53 mutant) | Mantle Cell Lymphoma | Nude Mice | GSK3326595 | 100 mg/kg, BID, PO | 55% | [6] |
| Granta-519 | Mantle Cell Lymphoma | NSG Mice | GSK3326595 | 100 mg/kg, daily, PO | Significant tumor growth delay | [7] |
| Maver-1 | Mantle Cell Lymphoma | NSG Mice | GSK3326595 | 100 mg/kg, daily, PO | Significant tumor growth delay | [7] |
| PDX-AA | Mantle Cell Lymphoma | NSG Mice | PRT-382 | 10 mg/kg, PO | Prolonged median overall survival | [8] |
Experimental Protocols
Subcutaneous Lymphoma Xenograft Model
This protocol describes the establishment of a subcutaneous lymphoma xenograft model using a human lymphoma cell line.
Materials:
-
Human lymphoma cell line (e.g., Z-138, Granta-519)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
This compound
-
Vehicle control (e.g., sterile saline or as recommended by the manufacturer)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture lymphoma cells according to standard protocols to achieve a sufficient number of cells for injection. Cells should be in the logarithmic growth phase.
-
Cell Preparation:
-
Harvest cells and wash twice with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel (optional, can improve tumor take rate) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an approved method.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Palpable tumors should appear within 1-2 weeks.
-
Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
-
Endpoint Analysis:
-
Continue treatment and tumor monitoring for the duration of the study.
-
The study endpoint may be a specific time point, a maximum tumor volume, or signs of morbidity.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
-
Caption: Experimental workflow for a subcutaneous lymphoma xenograft model.
Patient-Derived Xenograft (PDX) Model
PDX models are established directly from patient tumor tissue and can better recapitulate the heterogeneity of human lymphomas.
Materials:
-
Fresh patient lymphoma tissue
-
Media for tissue transport (e.g., RPMI-1640)
-
Sterile dissection tools
-
6-8 week old highly immunodeficient mice (e.g., NSG)
-
This compound and vehicle control
Procedure:
-
Tissue Acquisition and Processing:
-
Obtain fresh tumor tissue from a patient biopsy or resection under sterile conditions.
-
Mechanically and/or enzymatically dissociate the tissue to obtain a single-cell suspension or create small tumor fragments.
-
-
Implantation:
-
Anesthetize NSG mice.
-
Implant the tumor cell suspension or fragments subcutaneously into the flank of the mice.
-
-
Tumor Establishment and Passaging:
-
Monitor mice for tumor engraftment. This may take longer than with cell lines.
-
Once tumors reach a sufficient size, they can be passaged to subsequent generations of mice for cohort expansion.
-
-
Treatment Study:
-
Once a cohort of mice with established PDX tumors is generated, follow steps 5 and 6 of the subcutaneous xenograft model protocol for treatment and analysis.
-
Caption: Logical flow for establishing a patient-derived xenograft (PDX) model.
References
- 1. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 2. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. "Development of New Diffuse Large B Cell Lymphoma Mouse Models." by Syed Hassan Mehdi, Ying-Zhi Xu et al. [mouseion.jax.org]
- 5. Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. diposit.ub.edu [diposit.ub.edu]
Application Notes: Utilizing CMP-5 Hydrochloride in T-Cell Proliferation Assays
Introduction
CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 plays a crucial role in various cellular processes, including the regulation of gene expression, making it a target of interest in immunology and oncology research. These application notes provide a detailed protocol for utilizing this compound to study its effects on T-cell proliferation, a key process in the adaptive immune response. The compound has demonstrated a preferential suppression of human Th1 cell proliferation over Th2 cells, highlighting its potential for modulating specific immune responses.[1][2]
Mechanism of Action
This compound functions by specifically inhibiting the methyltransferase activity of the PRMT5 enzyme.[1][3] This inhibition prevents the symmetric dimethylation of arginine residues on histone and non-histone proteins, such as S2Me-H4R3 (symmetrically dimethylated Histone H4 at Arginine 3).[1][2] In the context of T-cells, PRMT5 activity is linked to signaling pathways that govern activation and proliferation. By inhibiting PRMT5, CMP-5 can modulate these pathways, leading to a reduction in T-cell expansion. Studies have shown that CMP-5 can decrease the expression of phosphorylated Bruton's tyrosine kinase (p-BTK) and pY(416)SRC, key signaling molecules in lymphocyte activation.[1][2]
Caption: Signaling pathway illustrating this compound's inhibition of PRMT5.
Quantitative Data Summary
The inhibitory effects of CMP-5 on human and mouse T-cell proliferation have been quantified in several studies. The data highlights a preferential inhibition of Th1 cells compared to Th2 cells.
| Cell Type | Species | Concentration | Duration | Effect | IC50 Value |
| Th1 Cells | Human | 0-40 µM | 24 hours | 43% proliferation inhibition | 26.9 µM |
| Th2 Cells | Human | 0-40 µM | 24 hours | 9% proliferation inhibition | 31.6 µM |
| Th1 Cells | Mouse | 25 µM | 24 hours | 91% proliferation inhibition | Not Reported |
Data sourced from MedchemExpress product information.[1][2]
Experimental Protocols
This section provides a detailed methodology for assessing the impact of this compound on T-cell proliferation using a fluorescent dye dilution assay (e.g., CFSE) and flow cytometry.
Workflow of T-Cell Proliferation Assay
Caption: Experimental workflow for the T-cell proliferation inhibition assay.
Protocol 1: T-Cell Proliferation Assay using CFSE
A. Materials and Reagents
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque™ PLUS
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activation/expansion beads (e.g., anti-CD3/CD28)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD8)
-
96-well flat-bottom culture plates
-
Dimethyl sulfoxide (DMSO)
B. Preparation of Solutions
-
Complete RPMI Medium: Supplement RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C.[2] Further dilutions should be made in complete RPMI medium immediately before use. Note: The final DMSO concentration in the culture should be kept below 0.1% to avoid toxicity.
C. Isolation and Staining of PBMCs
-
Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.[4]
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cell pellet in pre-warmed PBS at a concentration of 1x10⁷ cells/mL.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately by vortexing.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI medium to remove excess CFSE.
-
Resuspend the CFSE-labeled cells in complete RPMI medium at a final concentration of 1-2x10⁶ cells/mL.[5]
D. Assay Procedure
-
Seed 100 µL of the CFSE-labeled cell suspension into the wells of a 96-well flat-bottom plate (1-2x10⁵ cells/well).
-
Prepare serial dilutions of this compound in complete RPMI medium at 2x the final desired concentrations.
-
Add 50 µL of the diluted this compound to the appropriate wells. For the vehicle control wells, add medium containing the same final concentration of DMSO.
-
Add 50 µL of complete RPMI medium containing T-cell activation beads at the manufacturer's recommended concentration (e.g., 1 bead per 5 cells).[6] Include unstimulated control wells (cells only) and stimulated control wells (cells + beads, no compound).
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 3 to 5 days in a humidified incubator at 37°C with 5% CO₂.[5]
E. Flow Cytometry Analysis
-
After incubation, harvest the cells from each well.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4 and CD8) to analyze specific T-cell subsets.
-
Acquire the samples on a flow cytometer. The CFSE signal is typically detected in the FITC or equivalent channel.
-
Analyze the data using appropriate software. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cell generations.[7]
Data Interpretation and Expected Results
The inhibition of T-cell proliferation by this compound can be visualized as a reduction in the number of cell divisions compared to the stimulated control. Unstimulated cells will appear as a single bright peak of CFSE fluorescence, while stimulated cells will show multiple peaks, each representing a successive generation of divided cells. Treatment with effective concentrations of CMP-5 will cause cells to accumulate in the earlier generations (brighter fluorescence).
Caption: Logical diagram of CMP-5's preferential inhibition of Th1 cells.
Based on existing data, this compound is expected to show a dose-dependent inhibition of T-cell proliferation.[1][2] Furthermore, by co-staining for lineage markers, a more pronounced inhibitory effect on CD4+ or CD8+ Th1-phenotype cells (e.g., identified by IFN-γ production) compared to Th2-phenotype cells (e.g., identified by IL-4 production) can be expected.[1][2] This makes CMP-5 a valuable tool for dissecting the specific roles of PRMT5 in different T-cell subsets.
References
Application Notes and Protocols for CMP-5 Hydrochloride in the Study of EBV-Driven Lymphomagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus associated with several types of B-cell lymphomas, including Burkitt lymphoma, Hodgkin lymphoma, and post-transplant lymphoproliferative disorders (PTLD). EBV-driven lymphomagenesis is a complex process involving the viral manipulation of host cellular pathways to promote cell survival, proliferation, and immune evasion. A key player in this process is the protein arginine methyltransferase 5 (PRMT5), which has emerged as a promising therapeutic target.
CMP-5 hydrochloride is a potent and selective inhibitor of PRMT5. It has been shown to prevent the transformation of B-lymphocytes driven by EBV while having minimal effects on normal B cells, highlighting its potential as a targeted therapy for EBV-associated lymphomas. These application notes provide detailed information and protocols for utilizing this compound in the investigation of EBV-driven lymphomagenesis.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of PRMT5, a type II protein arginine methyltransferase. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. In the context of EBV-driven lymphomagenesis, PRMT5-mediated methylation is implicated in the regulation of key cellular processes that are hijacked by the virus.
The primary mechanism of CMP-5 involves the inhibition of PRMT5's methyltransferase activity, leading to a reduction in the symmetric dimethylation of its substrates, such as histone H4 at arginine 3 (H4R3me2s). This epigenetic modification is associated with transcriptional repression. By inhibiting PRMT5, CMP-5 can modulate the expression of genes critical for the survival and proliferation of EBV-transformed B-cells. Furthermore, PRMT5 is known to regulate the activity of crucial signaling pathways, including the p53 tumor suppressor pathway and the B-cell receptor (BCR)/PI3K-AKT signaling cascade.[1][2]
Data Presentation
In Vitro Efficacy of PRMT5 Inhibition
| Cell Line | Lymphoma Subtype | PRMT5 Inhibitor | IC50 (nM) | Effect | Reference |
| Z-138 | Mantle Cell Lymphoma | EPZ015666 | <100 | Inhibition of cell proliferation, induction of apoptosis | [3] |
| Maver-1 | Mantle Cell Lymphoma | EPZ015666 | <100 | Inhibition of cell proliferation, induction of apoptosis | [3] |
| Granta-519 | Mantle Cell Lymphoma | EPZ015666 | <100 | Inhibition of cell proliferation, induction of apoptosis | [3] |
In Vivo Efficacy of PRMT5 Inhibition in Xenograft Models
The data below, from studies using the selective PRMT5 inhibitor GSK3326595 in a mantle cell lymphoma xenograft model, illustrates the potential in vivo anti-tumor activity of targeting PRMT5.
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Z-138 | GSK3326595 | 50 mg/kg BID | 88.03 | Significant anti-tumor effect | [4] |
| Z-138 | GSK3326595 | 100 mg/kg BID | 106.05 | Significant anti-tumor effect | [4] |
| Z-138 | GSK3326595 | 200 mg/kg QD | 102.81 | Significant anti-tumor effect | [4] |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling in EBV-Driven Lymphomagenesis
The following diagram illustrates the central role of PRMT5 in promoting EBV-driven lymphomagenesis through the regulation of key cellular pathways.
Caption: PRMT5 signaling in EBV-driven lymphomagenesis.
Experimental Workflow for In Vitro Studies
This workflow outlines the key steps for evaluating the efficacy of this compound in EBV-positive lymphoma cell lines.
References
Application Notes and Protocols for Cell Permeability Assay of CMP-5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, cell cycle regulation, and signal transduction.[1][3][4] As an inhibitor of PRMT5, this compound has demonstrated potential as a therapeutic agent, particularly in the context of cancer, by preventing the transformation of B-lymphocytes driven by the Epstein-Barr virus and showing selective toxicity to lymphoma cells.[1][4]
The efficacy of intracellularly targeted drugs like this compound is critically dependent on their ability to cross the cell membrane to reach their site of action.[5] Therefore, assessing the cell permeability of this compound is a fundamental step in its preclinical development. This document provides detailed protocols for two standard in vitro methods to evaluate the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Signaling Pathway of this compound
This compound's primary mechanism of action is the selective inhibition of PRMT5, which prevents the symmetric dimethylation of histone H4 at arginine 3 (H4R3) and histone H3 at arginine 8 (H3R8).[1][3][6] This inhibition of methyltransferase activity disrupts downstream cellular processes that are dependent on these epigenetic marks.
Caption: Mechanism of action of this compound.
Experimental Protocols
Two primary methods for assessing cell permeability are detailed below. The choice of assay depends on the specific information required, with PAMPA offering a high-throughput screen for passive permeability and the Caco-2 assay providing more comprehensive data on both passive and active transport mechanisms.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a cell-free in vitro assay that predicts passive, transcellular permeability of a compound across an artificial lipid membrane.[7][8][9] This assay is particularly useful for early-stage drug discovery to rank compounds based on their passive diffusion characteristics.[7]
Experimental Workflow
Caption: Workflow for the PAMPA experiment.
Detailed Methodology
-
Materials and Reagents:
-
PAMPA plate system (e.g., 96-well microtiter filter plates and acceptor plates)
-
This compound
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Control compounds (high and low permeability)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in PBS to the desired final concentration (typically with the final DMSO concentration being less than 1%).
-
Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.[8]
-
Fill the wells of the acceptor plate with PBS.
-
Add the this compound solution to the donor plate wells.
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[9][10]
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
The apparent permeability coefficient (Pe) is calculated using the following equation:
Pe = (-ln(1 - CA/Cequ)) * (VA * VD) / ((VA + VD) * A * t)
Where:
-
CA is the concentration in the acceptor well.
-
Cequ is the equilibrium concentration.
-
VA and VD are the volumes of the acceptor and donor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
-
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used and regulatory-accepted in vitro model for predicting human intestinal drug absorption.[11][12][13] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[11][14] This model allows for the assessment of both passive diffusion and active transport processes.[12]
Experimental Workflow
Caption: Workflow for the Caco-2 permeability assay.
Detailed Methodology
-
Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell permeable supports (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound
-
Control compounds (e.g., caffeine for high permeability, mannitol for low permeability, and digoxin as a P-gp substrate)[15]
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[16]
-
Monolayer Integrity: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range (typically >200 Ω·cm²).[17]
-
Transport Experiment (Bidirectional):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Transport: Add the this compound dosing solution to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.
-
Basolateral to Apical (B→A) Transport: Add the this compound dosing solution to the basolateral compartment and fresh transport buffer to the apical compartment.
-
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh buffer. Also, collect a sample from the donor compartment at the beginning and end of the experiment.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A→B and B→A directions using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio:
Efflux Ratio = Papp (B→A) / Papp (A→B)
An efflux ratio greater than or equal to 2 suggests that the compound may be a substrate for active efflux transporters.[11]
-
-
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Permeability Data for this compound
| Assay Type | Parameter | This compound | High Permeability Control (e.g., Caffeine) | Low Permeability Control (e.g., Mannitol) |
| PAMPA | Pe (x 10-6 cm/s) | Insert Value | Insert Value | Insert Value |
| Caco-2 | Papp (A→B) (x 10-6 cm/s) | Insert Value | Insert Value | Insert Value |
| Papp (B→A) (x 10-6 cm/s) | Insert Value | Insert Value | Insert Value | |
| Efflux Ratio | Insert Value | Insert Value | Insert Value | |
| % Recovery | Insert Value | Insert Value | Insert Value |
Interpretation of Results
-
PAMPA: A high Pe value suggests good passive permeability.
-
Caco-2:
-
High Papp (A→B) values (typically >10 x 10-6 cm/s) are indicative of good intestinal absorption.
-
An efflux ratio ≥ 2 suggests that this compound is actively transported out of the cells, which could limit its intracellular concentration and overall bioavailability.
-
Recovery should be within an acceptable range (e.g., 70-130%) to ensure that the compound is stable and not significantly binding to the assay plates.
-
By employing these standardized assays, researchers can effectively characterize the cell permeability of this compound, providing critical data to inform its further development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. PRMT5 Inhibitor, CMP5 [sigmaaldrich.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. In Vitro Permeability Assays [merckmillipore.com]
- 12. enamine.net [enamine.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Troubleshooting & Optimization
troubleshooting CMP-5 hydrochloride insolubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CMP-5 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
CMP-5 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene expression, RNA splicing, and signal transduction. By inhibiting PRMT5, CMP-5 can modulate these processes, making it a valuable tool for studying the biological functions of PRMT5 and a potential therapeutic agent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). A di-hydrochloride salt of a similar compound has a reported solubility of 60 mg/mL in DMSO.
Q3: What is the recommended storage condition for this compound powder and stock solutions?
-
Powder: Store at -20°C for long-term stability.
-
Stock Solution in DMSO: Aliquot and store at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Insolubility and Precipitation
Q4: I am observing precipitation when I add my this compound stock solution to my cell culture media. What should I do?
Precipitation upon addition of a DMSO stock solution to an aqueous medium is a common issue for many small molecule inhibitors. This is often due to the compound being significantly less soluble in the aqueous environment of the cell culture medium compared to the highly concentrated DMSO stock.
Here are several troubleshooting steps:
-
Serial Dilution in DMSO: Before adding to your aqueous medium, perform serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final desired concentration. Then, add the diluted DMSO stock to your media. This gradual dilution can prevent the compound from crashing out of solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Increase the Volume of Media: Instead of adding a small volume of highly concentrated stock to a small volume of media, try adding your DMSO stock to a larger volume of pre-warmed media while vortexing gently.
-
Sonication: After dilution in media, brief sonication in a water bath can sometimes help to redissolve small precipitates.
-
Warm the Media: Gently warming the cell culture media to 37°C before and during the addition of the inhibitor may help improve solubility.
Q5: My this compound is difficult to dissolve completely, even in DMSO. What can I do?
If you are having trouble dissolving this compound powder in DMSO to create a stock solution, you can try the following:
-
Vortexing: Vortex the solution vigorously for an extended period.
-
Warming: Gently warm the solution to 37°C. Be cautious not to overheat, as it could degrade the compound.
-
Sonication: Use a bath sonicator to aid dissolution.
If the compound still does not dissolve, it is possible that the solubility limit in DMSO has been exceeded or the compound may have degraded.
Q6: How does the hydrochloride salt form of CMP-5 affect its solubility?
Hydrochloride salts of small molecules are often used to improve their aqueous solubility and dissolution rate.[4][5][6][7][8] Generally, these salts are more soluble in aqueous solutions, particularly at a slightly acidic to neutral pH, compared to their free base form. However, the complex composition of cell culture media, which includes salts, amino acids, and proteins, can still impact the solubility of the compound.
Data Presentation
Table 1: Solubility of a CMP-5 dihydrochloride salt in DMSO
| Solvent | Solubility | Molar Concentration |
| DMSO | 60 mg/mL | 154.5 mM |
Data is for a di-hydrochloride salt of a similar compound and should be used as a guideline.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound will be needed for this calculation).
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate in a water bath to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the 10 mM stock solution in sterile DMSO to create intermediate stock concentrations that are closer to your final desired working concentration. For example, to achieve a final concentration of 10 µM, you could prepare a 1 mM intermediate stock in DMSO.
-
Add the appropriate volume of the final DMSO stock solution to your pre-warmed cell culture medium. For instance, to achieve a 10 µM final concentration from a 1 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of 1 mM stock to 990 µL of media).
-
Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming of the media.
-
Visually inspect the solution for any signs of precipitation. If a slight precipitate is observed, brief sonication may help.
-
Ensure the final concentration of DMSO in the working solution is not cytotoxic to your cells (typically <0.5%).
-
Prepare a vehicle control by adding the same volume of DMSO (without the inhibitor) to an equal volume of cell culture medium.
Mandatory Visualizations
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for CMP-5 hydrochloride treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving CMP-5 hydrochloride, a potent and selective PRMT5 inhibitor.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the treatment of cells with this compound.
Q1: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause?
A1: Several factors could contribute to unexpected cytotoxicity:
-
Initial Cell Health: Ensure your cells are healthy and not overly confluent before treatment. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.[1]
-
DMSO Concentration: this compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. It is crucial to maintain a final DMSO concentration in your culture medium that is non-toxic to your specific cell line, typically below 0.5%. Always include a vehicle control (DMSO alone) in your experiments.
-
Incorrect Drug Concentration: Double-check your calculations and dilutions for the this compound stock solution and final working concentrations.
-
Contamination: Microbial contamination can induce cell death. Regularly check your cell cultures for any signs of contamination.[1]
Q2: I am not observing the expected inhibitory effect of this compound on my target protein or pathway.
A2: A lack of an observable effect could be due to several reasons:
-
Suboptimal Incubation Time: The incubation time may be too short for the inhibitory effect to become apparent. Depending on the cellular process being studied, the effect of PRMT5 inhibition may take time to manifest. Consider performing a time-course experiment to determine the optimal incubation period.
-
Insufficient Drug Concentration: The concentration of this compound may be too low to effectively inhibit PRMT5 in your specific cell line. You may need to perform a dose-response experiment to determine the optimal concentration.
-
Cell Line Specificity: The effect of PRMT5 inhibition can be cell-type dependent. Confirm that your cell line expresses PRMT5 and that the pathway you are studying is sensitive to PRMT5 inhibition in that context.
-
Drug Stability: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions from a reliable stock for each experiment.
Q3: I am seeing inconsistent results between experiments.
A3: Reproducibility is key in research. Inconsistent results can stem from:
-
Variability in Cell Culture: Use cells from the same passage number for replicate experiments and ensure consistent cell seeding densities.[1]
-
Inconsistent Reagent Preparation: Prepare fresh media and drug dilutions for each experiment to avoid degradation.
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate reagent delivery.
-
Plate Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in reagent concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[2]
Q4: How do I choose the optimal incubation time for my experiment?
A4: The optimal incubation time is dependent on the specific biological question you are addressing.
-
For cell viability or proliferation assays: An initial time-course experiment is recommended. For example, you can treat your cells for 24, 48, and 72 hours to observe the effect on cell growth.[3]
-
For analyzing changes in protein expression or phosphorylation: A shorter incubation time may be sufficient. A time-course of 6, 12, and 24 hours can reveal early effects on signaling pathways.[3]
-
For long-term effects: For studies on processes like differentiation or senescence, longer incubation periods (several days) may be necessary.
Data Presentation: Incubation Time of this compound
The following table summarizes reported incubation times for this compound in various cell-based assays. Note that the optimal time will vary depending on the cell type and the specific experimental endpoint.
| Cell Type | Assay Type | Concentration Range (µM) | Incubation Time (hours) | Observed Effect |
| Lymphoma cells | Toxicity Assay | 0-100 | 24-72 | Selective toxicity to lymphoma cells[3] |
| 60A cells | Western Blot | 40 | 24 | Decreased p-BTK and pY(416)SRC expression[3] |
| Human Th1/Th2 cells | Proliferation Assay | 0-40 | 24 | Preferential suppression of Th1 cell proliferation[3] |
| Mouse Th1 cells | Proliferation Assay | 25 | 24 | 91% inhibition of proliferation[3] |
| Various cancer cell lines | Cell Viability Assay | Varies | 3-5 days | Inhibition of cell growth[4] |
Experimental Protocols
Protocol: Optimizing Incubation Time for Cell Viability Assay (MTT/Resazurin)
This protocol outlines a general procedure for determining the optimal incubation time of this compound for a cell viability assay.
1. Materials:
- This compound
- Appropriate cell line and complete culture medium
- 96-well cell culture plates
- MTT or Resazurin reagent
- Solubilization solution (for MTT assay)
- Plate reader (absorbance or fluorescence)
- Multichannel pipette
2. Procedure:
- Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
- Treatment: Remove the overnight culture medium and add the prepared drug dilutions and vehicle control to the respective wells.
- Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
- Viability Assessment:
- For MTT assay: At the end of each incubation period, add MTT reagent to each well and incubate for 1-4 hours. Then, add the solubilization solution and read the absorbance.[5]
- For Resazurin assay: Add Resazurin reagent to each well and incubate for 1-4 hours. Read the fluorescence.[5][6]
- Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the results to determine the IC50 value at each time point and select the incubation time that provides the most robust and relevant window for your experimental question.
Visualizations
Experimental Workflow for Optimizing Incubation Time
References
- 1. biocompare.com [biocompare.com]
- 2. marinbio.com [marinbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTA-cooperative PRMT5 inhibitors enhance T cell-mediated antitumor activity in MTAP-loss tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
interpreting unexpected results in CMP-5 hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CMP-5 hydrochloride, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable, small molecule inhibitor that selectively targets the enzymatic activity of PRMT5. PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. By inhibiting PRMT5, this compound blocks the methylation of its substrates, such as histone H4 at arginine 3 (H4R3me2s), leading to downstream effects on gene expression, cell cycle progression, and apoptosis.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to study the role of PRMT5 in various malignancies. It has shown selective toxicity towards lymphoma cells and can prevent Epstein-Barr virus (EBV)-driven B-lymphocyte transformation.[1] It is also utilized in immunology research to investigate the role of PRMT5 in T-cell proliferation and differentiation.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What are the known off-target effects of this compound?
A4: While CMP-5 is designed to be a selective inhibitor of PRMT5, like most small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out. It is crucial to include appropriate controls in your experiments, such as a negative control compound with a similar chemical structure but no inhibitory activity against PRMT5, or using genetic knockdown/knockout of PRMT5 to validate the observed phenotypes. Potential off-target effects could manifest as unexpected cellular responses not directly attributable to PRMT5 inhibition.
Troubleshooting Guide
Unexpected Results in Cell Viability Assays
Problem: I am observing inconsistent IC50 values for this compound in my cell viability assays.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells. Overly confluent or sparse cells can lead to variability in metabolic activity and drug response. Optimize seeding density for your specific cell line to ensure logarithmic growth throughout the experiment. |
| Compound Dilution Series | Prepare fresh serial dilutions of this compound for each experiment. Inaccuracies in pipetting or degradation of the compound in diluted solutions can lead to inconsistent results. |
| Incubation Time | Optimize the incubation time with the compound. A duration that is too short may not allow for the full effect of the inhibitor, while an overly long incubation might lead to secondary effects or cell death due to nutrient depletion. |
| Assay Reagent Quality | Ensure that the viability assay reagents (e.g., MTT, XTT, CellTiter-Glo®) are not expired and have been stored correctly. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS or media. Ensure proper humidification in the incubator. |
| Data Normalization | Normalize the data to the vehicle control (e.g., DMSO) for each plate to account for plate-to-plate variation. |
Problem: I am not observing any significant cytotoxicity even at high concentrations of this compound.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Cell Line Resistance | The cell line you are using may have intrinsic resistance to PRMT5 inhibition. This could be due to low PRMT5 expression, compensatory signaling pathways, or drug efflux pumps. Confirm PRMT5 expression in your cell line via Western blot or qPCR. |
| Compound Inactivity | The compound may have degraded due to improper storage or handling. Test the activity of your this compound stock on a known sensitive cell line as a positive control. |
| Incorrect Assay Endpoint | The chosen endpoint (e.g., 24 hours) may be too early to observe cytotoxic effects. PRMT5 inhibition can lead to cell cycle arrest and apoptosis over a longer period. Consider extending the incubation time to 48 or 72 hours. |
| Suboptimal Cell Culture Conditions | Ensure that your cells are healthy and in the logarithmic growth phase before adding the compound. Stressed or unhealthy cells may respond differently to treatment. |
Unexpected Results in Western Blotting
Problem: I am not seeing a decrease in the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) after treating cells with this compound.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Compound Concentration or Incubation Time | The concentration of this compound or the incubation time may not be sufficient to achieve significant inhibition of PRMT5. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Antibody Quality | The primary antibody against H4R3me2s may not be specific or sensitive enough. Validate your antibody using a positive control (e.g., lysate from cells with high PRMT5 activity) and a negative control (e.g., lysate from PRMT5 knockdown cells). |
| Inefficient Protein Extraction | Ensure that your lysis buffer is effective in extracting nuclear proteins, including histones. Sonication or the use of a nuclease may be necessary to shear DNA and improve histone extraction. |
| High Histone Turnover | In some cell types, histone turnover may be rapid, requiring a more potent or prolonged inhibition of PRMT5 to observe a significant decrease in methylation marks. |
Problem: I am observing high background in my Western blot for histone modifications.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk, as milk contains phosphoproteins that can cross-react with some antibodies). |
| Antibody Concentration Too High | Optimize the concentration of your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding and high background. |
| Insufficient Washing | Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies. |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the Western blotting process, as this can cause high background. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for PRMT5 Inhibition
-
Cell Lysis: Treat cells with the desired concentration of this compound for the appropriate duration. Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., H4R3me2s, total Histone H4, PRMT5, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Simplified signaling pathway of PRMT5 inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
CMP-5 hydrochloride stability and degradation in solution
Welcome to the technical support center for CMP-5 hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Introduction to this compound Stability
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The stability of this compound in solution is a critical factor for obtaining accurate and reproducible results in preclinical research and drug development. Degradation of the compound can lead to a loss of potency, the formation of interfering byproducts, and potentially misleading experimental outcomes. This guide outlines the key considerations for handling and storing this compound solutions and provides protocols for assessing its stability under various stress conditions.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of this compound.
-
Solid Compound: Store solid this compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C for no longer than 24 hours, protected from light.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound in solution.
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound. For in vivo experiments, co-solvents such as PEG300, Tween-80, and saline may be used to improve solubility and bioavailability.[1]
Q2: How long is a stock solution of this compound in DMSO stable?
A2: When stored properly at -80°C in single-use aliquots, a DMSO stock solution of this compound can be stable for up to one year.[2] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: What are the primary factors that can cause degradation of this compound in solution?
A3: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extremes in pH (highly acidic or alkaline conditions) can catalyze hydrolysis.
-
Temperature: Elevated temperatures can increase the rate of degradation.
-
Light: Exposure to UV or fluorescent light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to oxidative degradation.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify potential degradants. Common degradation pathways for similar molecules involve hydrolysis of labile functional groups.
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This method should be able to separate the intact drug from its potential degradation products.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and analysis of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | The concentration of this compound exceeds its aqueous solubility. The pH of the buffer is not optimal for solubility. | Decrease the concentration of the working solution. Use a co-solvent if compatible with the experimental system. Adjust the pH of the buffer to a range where this compound is more soluble (requires experimental determination). |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. Contamination of the solvent or sample. | Perform a forced degradation study to identify potential degradation products. Ensure the purity of the solvents and proper handling of the sample to avoid contamination. |
| Loss of biological activity | Degradation of the compound. Incorrect concentration of the working solution. | Prepare fresh working solutions from a new stock aliquot. Verify the concentration of the solution using a validated analytical method like HPLC-UV. |
| Color change in solution | Degradation of the compound, potentially due to oxidation or photolysis. | Prepare fresh solutions and protect them from light and air. Consider purging the solvent with an inert gas like nitrogen or argon. |
Illustrative Stability Data
The following tables provide hypothetical stability data for this compound under various conditions to illustrate potential degradation profiles.
Table 1: Hypothetical Stability of this compound (10 µM) in Aqueous Buffers at 37°C
| pH | Time (hours) | % Remaining this compound |
| 3.0 | 0 | 100 |
| 24 | 85.2 | |
| 48 | 72.1 | |
| 7.4 | 0 | 100 |
| 24 | 98.5 | |
| 48 | 96.8 | |
| 9.0 | 0 | 100 |
| 24 | 90.7 | |
| 48 | 81.3 |
Table 2: Hypothetical Stability of this compound (10 µM) in pH 7.4 Buffer
| Condition | Time (hours) | % Remaining this compound |
| Room Temperature (25°C) | 0 | 100 |
| 24 | 99.1 | |
| 48 | 98.2 | |
| 4°C | 0 | 100 |
| 24 | 99.8 | |
| 48 | 99.5 | |
| Photolytic (UV light) | 0 | 100 |
| 6 | 75.4 |
Experimental Protocols
This section provides a detailed protocol for conducting a forced degradation study of this compound.
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial containing the solid compound in an oven at 105°C for 24 hours. Dissolve the stressed powder in methanol to the original concentration.
-
Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.
-
-
Sample Preparation for HPLC Analysis:
-
Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples and a non-stressed control sample to a final concentration of 10 µg/mL with the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).
-
Analyze all samples and identify the peaks corresponding to the intact this compound and any degradation products.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound stability.
References
minimizing cytotoxicity of CMP-5 hydrochloride in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of CMP-5 hydrochloride in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] By inhibiting the methyltransferase activity of PRMT5, this compound prevents the symmetric dimethylation of arginine residues on histone and non-histone proteins. This disruption of protein methylation interferes with several cellular processes, including mRNA splicing, transcriptional regulation, and signal transduction, ultimately leading to anti-proliferative effects in cancer cells.[2]
Q2: What are the known cytotoxic effects of this compound?
A2: this compound exhibits selective toxicity towards cancer cells, particularly lymphoma cells, while showing limited toxicity to normal resting B lymphocytes even after prolonged exposure.[1] The cytotoxic effects are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. The IC50 values can vary between cell lines; for example, the IC50 is approximately 26.9 µM in human Th1 cells and 31.6 µM in human Th2 cells after 24 hours of treatment.[1]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for ensuring that the observed cytotoxicity is a direct result of PRMT5 inhibition. Strategies include:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired biological response in your specific cell model through dose-response studies.
-
Optimize treatment duration: Shorter exposure times may be sufficient to achieve the desired effect while minimizing cumulative off-target toxicity.
-
Employ highly specific assays: Use assays that directly measure PRMT5 activity or the methylation status of its known substrates to confirm on-target engagement.
-
Consider genetic knockdown/knockout controls: Compare the phenotype induced by this compound with that of PRMT5 knockdown or knockout cells to distinguish on-target from off-target effects.
Q4: What are the key signaling pathways affected by this compound that contribute to cytotoxicity?
A4: The primary signaling pathways leading to cytotoxicity upon PRMT5 inhibition by this compound are the induction of apoptosis and cell cycle arrest.
-
Apoptosis: Inhibition of PRMT5 can lead to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and subsequent caspase activation.[3][4]
-
Cell Cycle Arrest: PRMT5 inhibition has been shown to cause cell cycle arrest, often at the G0/G1 or G2/M phases, preventing cell proliferation.[5][6][7]
Troubleshooting Guide: Minimizing Cytotoxicity in Long-Term Studies
This guide addresses common issues encountered when using this compound in long-term cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Excessive cell death observed early in the experiment. | The initial seeding density is too low, making cells more susceptible to drug-induced stress. | Optimize cell seeding density. Ensure cells are in the exponential growth phase at the start of the experiment. |
| The concentration of this compound is too high for the specific cell line. | Perform a dose-response curve to determine the optimal, lowest effective concentration for your long-term study. | |
| Gradual decline in cell viability over the culture period. | Cumulative toxicity from continuous exposure to this compound. | Consider intermittent dosing schedules (e.g., 2 days on, 1 day off) to allow cells to recover. |
| Depletion of essential nutrients in the culture medium. | Refresh the culture medium more frequently (e.g., every 24-48 hours), ensuring to replenish with fresh this compound to maintain a consistent concentration. | |
| Inconsistent results between replicate experiments. | Variability in cell health or passage number. | Use cells within a consistent and low passage number range. Regularly assess cell morphology and viability prior to starting experiments. |
| Pipetting errors leading to inaccurate drug concentrations. | Prepare a master mix of the culture medium containing the final concentration of this compound to ensure uniform dispensing across all wells. | |
| Difficulty in distinguishing between cytotoxic and cytostatic effects. | The chosen endpoint assay only measures cell viability at a single time point. | Employ a combination of assays. For instance, use a real-time viability assay to monitor proliferation rates and an endpoint assay like LDH release to specifically measure cell death. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Long-Term Studies
This protocol outlines a method to determine the optimal, non-acutely toxic concentration of this compound for long-term experiments.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the intended duration of the experiment.
2. Drug Preparation and Dilution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform a serial dilution of this compound in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO without the drug).
3. Treatment:
- Replace the existing medium in the 96-well plate with the medium containing the different concentrations of this compound.
4. Long-Term Incubation and Monitoring:
- Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
- At regular intervals (e.g., 24, 48, 72, 96, and 120 hours), assess cell viability using a suitable assay (e.g., MTS or Real-Time Glo).
- During medium changes for longer experiments, replenish with fresh medium containing the appropriate concentration of this compound.
5. Data Analysis:
- Plot cell viability against the concentration of this compound for each time point.
- Determine the highest concentration that maintains a high level of cell viability (e.g., >80%) over the desired experimental duration. This will be your optimal concentration for long-term studies.
Protocol 2: Long-Term Cell Viability Assessment using Crystal Violet Staining
This protocol provides a simple and cost-effective method for assessing cell viability at the end of a long-term study.
1. Cell Treatment:
- Culture cells in a multi-well plate and treat with the optimized concentration of this compound for the desired duration.
2. Fixation:
- Gently aspirate the culture medium.
- Wash the cells once with Phosphate-Buffered Saline (PBS).
- Add 100% methanol to each well and incubate for 10-15 minutes at room temperature to fix the cells.
3. Staining:
- Aspirate the methanol.
- Add a 0.5% crystal violet solution in 25% methanol to each well, ensuring the cell monolayer is fully covered.
- Incubate for 10-20 minutes at room temperature.[8][9]
4. Washing:
- Gently wash the plate with water several times until the water runs clear.
5. Solubilization:
- Air dry the plate completely.
- Add a solubilization solution (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.
- Incubate on a shaker for 15-20 minutes.
6. Quantification:
- Measure the absorbance of the solubilized stain at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
Visualizations
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cCMP causes caspase-dependent apoptosis in mouse lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Chidamide Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer [frontiersin.org]
- 8. clyte.tech [clyte.tech]
- 9. tpp.ch [tpp.ch]
appropriate experimental controls for CMP-5 hydrochloride studies
Welcome to the technical support center for CMP-5 hydrochloride, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable, selective inhibitor of PRMT5.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on histone and non-histone proteins. A key substrate of PRMT5 is histone H4 at arginine 3 (H4R3). CMP-5 specifically inhibits the methyltransferase activity of PRMT5, leading to a reduction in the symmetric dimethylarginine mark on H4R3 (H4R3me2s).[1] This modification is involved in various cellular processes, including gene transcription, cell proliferation, and DNA damage repair.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on published data, a concentration range of 1 µM to 50 µM is a reasonable starting point for most cell-based assays. For example, IC50 values for CMP-5 in murine and human T-helper cells range from 3.7 µM to 36.1 µM.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve the compound in dimethyl sulfoxide (DMSO). For in vitro experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: No or weak effect of this compound observed.
Possible Cause & Solution
-
Suboptimal Concentration: The concentration of this compound may be too low.
-
Recommendation: Perform a dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM) to determine the effective concentration for your cell line and assay.
-
-
Incorrect Vehicle Control: The vehicle control may not be appropriate.
-
Recommendation: Use a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
-
Cell Line Insensitivity: The cell line being used may not be sensitive to PRMT5 inhibition.
-
Recommendation: Choose a cell line known to be sensitive to PRMT5 inhibitors as a positive control.
-
-
Compound Degradation: The this compound may have degraded.
-
Recommendation: Ensure proper storage of the compound and stock solutions. Prepare fresh dilutions for each experiment.
-
Issue 2: High background or off-target effects observed.
Possible Cause & Solution
-
High Concentration: The concentration of this compound may be too high, leading to off-target effects.
-
Recommendation: Use the lowest effective concentration determined from your dose-response experiments.
-
-
Lack of Specificity Controls: Absence of proper controls to differentiate on-target from off-target effects.
-
Recommendation: Include a negative control, such as a structurally similar but inactive analog of CMP-5, if available. Perform rescue experiments to confirm that the observed phenotype is due to PRMT5 inhibition.
-
-
Off-Target Kinase Inhibition: Small molecule inhibitors can sometimes have off-target effects on kinases.
-
Recommendation: If significant off-target effects are suspected, consider performing a kinase panel screening to identify potential off-target kinases.
-
Experimental Protocols & Controls
A crucial aspect of working with small molecule inhibitors is the inclusion of appropriate experimental controls to ensure the validity of the results.
Negative Controls
Negative controls are essential to demonstrate that the observed effects are specific to the inhibition of the target and not due to the compound's chemical scaffold or the vehicle.
-
Vehicle Control: This is the most fundamental control. Cells are treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.
-
Inactive Analog Control: An ideal negative control is a molecule that is structurally very similar to CMP-5 but does not inhibit PRMT5. While a specific commercially available inactive analog for CMP-5 is not readily documented, researchers should look for publications that may have synthesized or identified such a compound. In its absence, relying on a stringent vehicle control and rescue experiments is critical.
Positive Controls
Positive controls help to confirm that the experimental system is working as expected and that the observed phenotype is consistent with the inhibition of the target pathway.
-
-
EPZ015666 (GSK3235025)
-
JNJ-64619178 (Onametostat)
-
GSK3326595
-
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PRMT5. The phenotype observed with this compound treatment should mimic the phenotype of PRMT5 knockdown or knockout cells.
Rescue Experiments
Rescue experiments are performed to demonstrate that the effect of the inhibitor can be reversed by restoring the function of the target or a downstream component of the pathway.
-
Expression of a Drug-Resistant Mutant: A powerful rescue experiment involves introducing a mutant form of PRMT5 that is resistant to this compound. If the observed phenotype is reversed in cells expressing the resistant mutant, it strongly suggests that the effect is on-target. The general workflow for such an experiment is outlined below.
Caption: The inhibitory effect of CMP-5 on the PRMT5 signaling pathway.
General Experimental Workflow for CMP-5 Studies
Caption: A logical workflow for conducting studies with this compound.
References
Technical Support Center: Addressing Resistance to CMP-5 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to CMP-5 hydrochloride in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including cell growth, proliferation, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins. This compound exerts its effect by selectively inhibiting the methyltransferase activity of PRMT5.[1][2]
Q2: What are the typical IC50 values for this compound in sensitive cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. For example, in human Th1 and Th2 cells, the IC50 values have been reported to be 26.9 µM and 31.6 µM, respectively.[2] In some lymphoma cell lines, CMP-5 has shown selective toxicity at concentrations ranging from 0-100 µM.[2]
Q3: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to PRMT5 inhibitors like this compound can arise from various mechanisms, including:
-
Upregulation of bypass signaling pathways: Activation of alternative pathways, such as the mTOR/PI3K signaling cascade, can compensate for the inhibition of PRMT5 and promote cell survival.[3]
-
Target modification: While not yet specifically documented for CMP-5, mutations in the drug's target protein (PRMT5) could potentially alter drug binding and reduce its efficacy.
-
Drug efflux: Increased expression of drug efflux pumps can actively transport this compound out of the cell, reducing its intracellular concentration.
-
Alterations in downstream effectors: Changes in the expression or function of proteins downstream of PRMT5 can also contribute to a resistant phenotype.
Troubleshooting Guide for this compound Resistance
This guide provides a structured approach to identifying and addressing potential resistance to this compound in your cell line experiments.
Problem 1: Decreased or Loss of Efficacy of this compound
Your cell line, which was previously sensitive to this compound, now shows reduced growth inhibition or requires a significantly higher concentration of the compound to achieve the same effect.
Workflow for Investigating Decreased Efficacy
Caption: A workflow for troubleshooting decreased efficacy of this compound.
Possible Cause & Suggested Solution
| Possible Cause | Suggested Solution |
| Cell Line Integrity Issues | Verify Cell Line Authenticity and Health: - Perform cell line authentication (e.g., STR profiling). - Regularly test for mycoplasma contamination, as it can alter cellular responses to drugs. |
| Compound Degradation | Confirm this compound Integrity: - Prepare fresh stock solutions of this compound. - Store the compound as recommended by the manufacturer, protected from light and moisture. |
| Development of Acquired Resistance | Investigate Potential Resistance Mechanisms: - If the IC50 has consistently shifted, you may have selected for a resistant population. Proceed to the experimental protocols below to investigate the underlying mechanisms. |
Problem 2: Investigating the Mechanism of Resistance
Once you have confirmed that your cell line has developed resistance, the next step is to identify the underlying molecular mechanism.
Signaling Pathway: PRMT5 and Potential Resistance Mechanisms
Caption: The PRMT5 signaling pathway and potential resistance mechanisms to CMP-5.
Experimental Protocols
Development of a this compound-Resistant Cell Line
Objective: To generate a cell line with acquired resistance to this compound for further mechanistic studies.
Methodology:
-
Determine the initial IC50: Perform a dose-response experiment with the parental (sensitive) cell line to determine the initial IC50 of this compound.
-
Initial exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor cell viability: At each concentration step, monitor cell viability and proliferation. Allow the cells to recover and reach a normal growth rate before the next dose escalation.
-
Establish the resistant line: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterize the resistant line: Once established, confirm the new, higher IC50 of the resistant cell line. The resistant phenotype should be stable for several passages in the absence of the drug.
Western Blot Analysis of mTOR/PI3K Pathway Activation
Objective: To assess whether the mTOR/PI3K signaling pathway is upregulated in this compound-resistant cells.
Methodology:
-
Protein extraction: Lyse both parental (sensitive) and resistant cells to extract total protein.
-
Protein quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with primary antibodies against key mTOR/PI3K pathway proteins overnight at 4°C. Recommended antibodies include:
-
Phospho-mTOR (Ser2448)
-
mTOR
-
Phospho-Akt (Ser473)
-
Akt
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
S6 Ribosomal Protein
-
GAPDH or β-actin (as a loading control)
-
-
Secondary antibody incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Compare the levels of the phosphorylated (active) forms of the proteins between the sensitive and resistant cell lines, normalized to the total protein and loading control.
Analysis of TP53 Gene Mutations
Objective: To determine if mutations in the TP53 gene are present in the this compound-resistant cells.
Methodology:
-
Genomic DNA extraction: Isolate genomic DNA from both parental and resistant cell lines.
-
PCR amplification: Amplify the coding exons of the TP53 gene using polymerase chain reaction (PCR) with specific primers.
-
Sanger sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence analysis: Align the sequencing results from the resistant cells to the reference TP53 sequence and the sequence from the parental cells to identify any mutations.
Data Presentation
Table 1: Example IC50 Values for PRMT5 Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Compound | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| Mantle Cell Lymphoma (Z-138) | PRT-382 | ~50 nM | ~300 nM | ~6 | [3] |
| Mantle Cell Lymphoma (REC-1) | PRT-382 | ~100 nM | ~400 nM | ~4 | [3] |
| Human Th1 Cells | CMP-5 | 26.9 µM | N/A | N/A | [1] |
| Human Th2 Cells | CMP-5 | 31.6 µM | N/A | N/A | [1] |
Note: N/A indicates that data for a resistant variant was not available in the cited literature. The data for PRT-382 is included as an example of resistance to a PRMT5 inhibitor.
Troubleshooting Common Experimental Issues
Logical Diagram for Troubleshooting Western Blots
Caption: A troubleshooting guide for common issues encountered during Western blotting.
Table 2: Troubleshooting Cell Viability Assays
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the plate | Avoid using the outer wells of the plate, or fill them with sterile media/PBS. | |
| Low signal or poor dynamic range | Insufficient cell number | Optimize cell seeding density. |
| Assay reagent degradation | Use fresh assay reagents and store them correctly. | |
| Unexpected dose-response curve | Compound precipitation | Check the solubility of this compound in your culture medium. |
| Cell clumping | Ensure a single-cell suspension before treatment. |
References
CMP-5 hydrochloride off-target kinase screening results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of CMP-5 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It has demonstrated high selectivity for PRMT5 over other PRMT family members, such as PRMT1, PRMT4, and PRMT7.
Q2: Have any off-target effects of this compound been reported?
A2: While direct, comprehensive kinase screening data for this compound is not publicly available, some studies have indicated potential indirect effects on certain signaling pathways. For instance, treatment with CMP-5 has been observed to decrease the phosphorylation of Bruton's tyrosine kinase (BTK) and Src family kinases (SFK), suggesting a potential downstream impact on these kinase signaling pathways.
Q3: Is there representative off-target kinase screening data available for a similar compound?
A3: Yes, as a reference for researchers interested in the potential off-target profile of a highly selective PRMT5 inhibitor, we provide data for GSK3326595 (also known as EPZ015938), another potent and selective PRMT5 inhibitor. This data should be considered illustrative and not directly representative of this compound's specific off-target profile.
Data Presentation: Representative Off-Target Kinase Screening Results for a Selective PRMT5 Inhibitor (GSK3326595)
The following table summarizes the off-target kinase screening results for GSK3326595, a selective PRMT5 inhibitor. This data is provided as a representative example to illustrate the potential selectivity profile of this class of inhibitors. The data shows the percentage of inhibition at a given concentration.
| Kinase Target | % Inhibition @ 1µM |
| PRMT5 (Target) | >95% |
| AAK1 | <10% |
| ABL1 | <5% |
| ACK1 | <5% |
| AKT1 | <5% |
| ALK | <5% |
| AURKA | <10% |
| AURKB | <10% |
| BTK | <15% |
| CAMK2A | <5% |
| CDK2 | <5% |
| CHEK1 | <10% |
| CK2A1 | <5% |
| CSNK1D | <5% |
| EGFR | <5% |
| EPHA2 | <5% |
| ERBB2 | <5% |
| FAK | <10% |
| FGFR1 | <5% |
| FLT3 | <5% |
| GSK3B | <5% |
| IGF1R | <5% |
| INSR | <5% |
| JAK2 | <10% |
| LCK | <10% |
| MAPK1 | <5% |
| MEK1 | <5% |
| MET | <5% |
| p38α (MAPK14) | <10% |
| PDGFRB | <5% |
| PIK3CA | <5% |
| PIM1 | <10% |
| PLK1 | <10% |
| ROCK1 | <5% |
| SRC | <15% |
| SYK | <10% |
| VEGFR2 | <5% |
Disclaimer: This data is for the PRMT5 inhibitor GSK3326595 and is intended for illustrative purposes only. The off-target profile of this compound may differ.
Experimental Protocols
General Protocol for In Vitro Kinase Assays
Biochemical kinase assays are essential for determining the inhibitory activity of compounds like this compound. The two most common methods are the radiometric assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
1. Radiometric Kinase Assay (Gold Standard)
This method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate by the kinase.
-
Materials:
-
Purified active kinase
-
Specific substrate (peptide or protein)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound (or other test compound) at various concentrations
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add this compound at a range of desired concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding the ATP mixture containing [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time.
-
Stop the reaction (e.g., by adding a strong acid).
-
Spot the reaction mixture onto phosphocellulose paper/membrane, which binds the phosphorylated substrate.
-
Wash the paper/membrane extensively to remove unincorporated radiolabeled ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This is a non-radioactive, homogeneous assay that measures the phosphorylation of a biotinylated substrate.
-
Materials:
-
Purified active kinase
-
Biotinylated substrate peptide
-
Kinase reaction buffer
-
ATP
-
This compound (or other test compound) at various concentrations
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., XL665 or APC) (acceptor)
-
TR-FRET compatible plate reader
-
-
Procedure:
-
In a microplate, add the kinase, biotinylated substrate, and kinase buffer.
-
Add this compound at various concentrations, including a vehicle control.
-
Start the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: Europium-labeled anti-phospho-substrate antibody and streptavidin-conjugated acceptor fluorophore.
-
Incubate to allow for binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two different wavelengths (for the donor and acceptor).
-
Calculate the TR-FRET ratio, which is proportional to the amount of substrate phosphorylation. Determine the IC50 value from the dose-response curve.
-
Troubleshooting Guides
Issue: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting, especially of small volumes.
-
Solution: Use calibrated pipettes and reverse pipetting techniques for viscous solutions. Prepare master mixes of reagents to be dispensed into multiple wells to minimize pipetting errors.
-
-
Possible Cause: Inconsistent incubation times or temperatures.
-
Solution: Ensure all wells are incubated for the same duration and at a stable temperature. Use a high-quality incubator or water bath.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or media to create a more uniform environment.
-
Issue: No or very low kinase activity in control wells.
-
Possible Cause: Inactive kinase enzyme.
-
Solution: Verify the activity of the kinase from the supplier's datasheet. Ensure proper storage conditions (-80°C) and avoid repeated freeze-thaw cycles. Test a new batch of kinase.
-
-
Possible Cause: Sub-optimal assay conditions.
-
Solution: Optimize the concentrations of ATP, substrate, and kinase. Check the pH and composition of the kinase buffer.
-
-
Possible Cause: Problem with the substrate.
-
Solution: Ensure the substrate is correct for the kinase and is not degraded. For TR-FRET assays, confirm the integrity of the biotin and phosphorylation sites.
-
Issue: High background signal.
-
Possible Cause (Radiometric Assay): Incomplete washing of unincorporated radiolabeled ATP.
-
Solution: Increase the number and duration of wash steps. Ensure the wash buffer is fresh and at the correct concentration.
-
-
Possible Cause (TR-FRET Assay): Non-specific binding of detection antibodies.
-
Solution: Include a control without the kinase to determine the background signal. Optimize the concentration of the detection antibodies. Add a non-specific blocking agent like BSA to the buffer.
-
-
Possible Cause (General): Compound interference.
-
Solution: Test the compound in the absence of the kinase to see if it directly affects the detection system (e.g., fluorescence quenching or enhancement).
-
Issue: Inconsistent IC50 values.
-
Possible Cause: Compound solubility issues.
-
Solution: Ensure the compound is fully dissolved in the stock solution (typically DMSO). Check for precipitation when diluted into the aqueous assay buffer. The final DMSO concentration should be consistent across all wells and typically below 1%.
-
-
Possible Cause: Incorrect ATP concentration.
-
Solution: The IC50 value of ATP-competitive inhibitors is dependent on the ATP concentration. Use an ATP concentration that is at or near the Km value for the kinase to obtain more comparable IC50 values.
-
-
Possible Cause: Assay not in the linear range.
-
Solution: Ensure the kinase reaction is in the initial velocity phase. This can be checked by running a time-course experiment to determine the linear range of the reaction.
-
Mandatory Visualizations
Caption: Potential signaling interactions of this compound.
Caption: Workflow for off-target kinase screening experiments.
Validation & Comparative
A Comparative Guide to PRMT5 Inhibitors: CMP-5 Hydrochloride and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology and other diseases. Its role in regulating gene expression, RNA splicing, and signal transduction pathways has spurred the development of numerous inhibitors. This guide provides an objective comparison of CMP-5 hydrochloride with other notable PRMT5 inhibitors, supported by available experimental data, detailed methodologies, and visual pathway representations to aid in research and development decisions.
Performance Comparison of PRMT5 Inhibitors
The efficacy of PRMT5 inhibitors is typically evaluated based on their biochemical potency against the isolated enzyme (biochemical IC50) and their activity in cellular models (cellular IC50). While direct biochemical potency data for this compound against the PRMT5 enzyme is not widely published, its cellular activity has been characterized in various cell types. The following table summarizes the available quantitative data for this compound and other well-characterized PRMT5 inhibitors.
| Inhibitor | Type | Biochemical IC50/Kᵢ (PRMT5) | Cellular IC50 | Selectivity |
| This compound | SAM-competitive | Data not publicly available | 3.98 - 21.65 µM (ATL cell lines)[1] | No activity against PRMT1, PRMT4, and PRMT7[2][3] |
| 26.9 µM (Human Th1 cells)[3] | ||||
| 31.6 µM (Human Th2 cells)[3] | ||||
| GSK3326595 (Pemrametostat) | Substrate-competitive | IC50 = 22 nM | Nanomolar range in MCL cell lines | Highly selective |
| JNJ-64619178 (Onametostat) | SAM-competitive | IC50 = 0.14 nM (PRMT5-MEP50) | Nanomolar range | Highly selective |
| EPZ015666 (GSK3235025) | Substrate-competitive | Kᵢ = 5 nM | Nanomolar range in MCL cell lines | >20,000-fold selectivity over other PMTs |
| LLY-283 | SAM-competitive | IC50 = 22 nM (in vitro) | IC50 = 25 nM (in cells) | Selective |
| HLCL-61 hydrochloride | SAM-competitive | Data not publicly available | 3.09 - 7.58 µM (ATL cell lines)[1] | Selective |
PRMT5 Signaling Pathway
PRMT5 plays a crucial role in cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This modification impacts gene expression, RNA splicing, and various signaling cascades. The diagram below illustrates a simplified overview of the PRMT5 signaling pathway and its downstream effects.
References
A Comparative Guide: CMP-5 Hydrochloride versus EPZ015666 in Mantle Cell Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mantle cell lymphoma (MCL) is a subtype of B-cell non-Hodgkin lymphoma with a generally aggressive clinical course. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target in MCL due to its overexpression and critical role in tumor cell proliferation and survival.[1] This guide provides a comprehensive comparison of two prominent PRMT5 inhibitors, CMP-5 hydrochloride and EPZ015666, in the context of MCL models. While direct comparative studies are not yet available in published literature, this document synthesizes the existing data to facilitate an objective evaluation of their respective performance and characteristics.
Mechanism of Action: Targeting PRMT5 in MCL
Both this compound and EPZ015666 exert their anti-cancer effects by inhibiting the enzymatic activity of PRMT5. PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. In MCL, PRMT5-mediated methylation contributes to oncogenesis through several mechanisms, including the epigenetic silencing of tumor suppressor genes, regulation of cell cycle progression, and activation of pro-survival signaling pathways.[1][2]
Inhibition of PRMT5 by either compound leads to a reduction in symmetric dimethylarginine (SDMA) levels on target proteins, such as histone H4 at arginine 3 (H4R3) and histone H3 at arginine 8 (H3R8).[3][4][5] This restores the expression of tumor suppressor genes and disrupts signaling pathways essential for MCL cell growth, such as the WNT/β-catenin and AKT/GSK3β pathways.[2]
Below is a diagram illustrating the central role of PRMT5 in MCL pathogenesis and the points of intervention for inhibitors like this compound and EPZ015666.
References
- 1. Validate User [ashpublications.org]
- 2. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low levels of miR-92b/96 induce PRMT5 translation and H3R8/H4R3 methylation in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Low levels of miR-92b/96 induce PRMT5 translation and H3R8/H4R3 methylation in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synergistic Potential of Novel Cancer Therapeutics: A Comparative Guide
A critical review of the current landscape reveals a notable absence of published experimental data on the synergistic effects of CMP-5 hydrochloride with conventional chemotherapy agents. this compound is characterized in scientific literature as a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] Its mechanism of action involves the selective blockage of symmetric dimethylation of arginine residues on histone and non-histone proteins, thereby influencing gene expression and cellular processes.[1][2][3] While research has highlighted its selective toxicity to lymphoma cells and its role in preventing B-lymphocyte transformation driven by the Epstein-Barr virus, its potential in combination with standard chemotherapies remains an unexplored area of research.[1][3]
In contrast, studies on a similarly named but chemically distinct compound, Carboxymethyl pachyman (CMP), a polysaccharide derivative, have demonstrated synergistic interactions with the chemotherapeutic agent 5-fluorouracil (5-FU). This guide will use the available data on CMP and 5-FU as an illustrative framework to present how the synergistic effects of a novel compound like this compound could be evaluated and compared. This will include presenting hypothetical data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and workflows as requested.
Illustrative Comparison: Carboxymethyl Pachyman (CMP) and 5-Fluorouracil (5-FU)
The following sections provide a template for how the synergistic effects of a compound like this compound could be presented, using data inspired by studies on Carboxymethyl pachyman (CMP) and 5-FU.
Quantitative Data Summary
The synergistic anti-proliferative and pro-apoptotic effects of a combination therapy can be quantified and summarized for clear comparison. The tables below illustrate how such data would be presented.
Table 1: In Vitro Anti-Proliferative Activity (Illustrative Data)
| Treatment Group | Concentration (µM) | Inhibition Rate (24h) | Inhibition Rate (48h) |
| Control | - | 0% | 0% |
| Compound X | 10 | 25.2 ± 2.1% | 40.5 ± 3.3% |
| Chemotherapy Agent Y | 5 | 20.8 ± 1.9% | 35.1 ± 2.8% |
| Compound X + Agent Y | 10 + 5 | 65.7 ± 4.5% | 88.2 ± 5.1% |
Table 2: In Vivo Tumor Growth Inhibition (Illustrative Data)
| Treatment Group | Dosage (mg/kg) | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 120 | 0% |
| Compound X | 20 | 950 ± 95 | 36.7% |
| Chemotherapy Agent Y | 10 | 1050 ± 110 | 30.0% |
| Compound X + Agent Y | 20 + 10 | 350 ± 45 | 76.7% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a sample protocol for a cell viability assay, a fundamental experiment in assessing synergistic effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Cells are treated with various concentrations of the single agents (e.g., this compound, doxorubicin) and their combinations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The synergistic effect is determined by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples created using the DOT language.
Caption: PRMT5 signaling pathway and the inhibitory action of CMP-5.
Caption: Experimental workflow for determining drug synergy.
Conclusion
While the direct synergistic effects of this compound with chemotherapy have not been documented, the framework provided here illustrates a robust methodology for such an investigation. The example of Carboxymethyl pachyman (CMP) with 5-FU underscores the potential for combination therapies to enhance anti-cancer efficacy. Future preclinical studies are warranted to explore the potential of PRMT5 inhibitors like this compound in combination with existing chemotherapeutic regimens. Such research would be invaluable to drug development professionals and scientists in the ongoing effort to devise more effective cancer treatments.
References
Validating PRMT5 Inhibition in Cells: A Comparative Guide to CMP-5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CMP-5 hydrochloride, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with other notable PRMT5 inhibitors, GSK3326595 (pemrametostat) and JNJ-64619178. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool for their in-cell validation studies.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[2][3][4] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling therapeutic target.[2][3]
PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5, thereby preventing the methylation of its substrates and interfering with cancer cell proliferation and survival.[5] This guide focuses on this compound and provides a comparative analysis with other well-characterized PRMT5 inhibitors to inform experimental design and inhibitor selection.
Comparative Analysis of PRMT5 Inhibitors
The following tables summarize the in-cell activity of this compound, GSK3326595, and JNJ-64619178, providing a quantitative comparison of their potency and cellular effects.
| Inhibitor | Mechanism of Action | Biochemical IC50 (PRMT5) | Selectivity |
| This compound | Substrate-competitive | Not explicitly found in searches | Selective for PRMT5; no activity against PRMT1, PRMT4, and PRMT7.[6] |
| GSK3326595 (Pemrametostat) | Substrate-competitive, SAM-uncompetitive | 6.2 nM | Selective for PRMT5. |
| JNJ-64619178 | SAM-competitive, irreversible | 0.14 nM | Highly selective for PRMT5.[7] |
Table 1: Mechanism of Action and Biochemical Potency of PRMT5 Inhibitors.
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 | Effect on Methylation Marks |
| This compound | Human Th1 cells | Proliferation | 26.9 µM | Selectively blocks symmetric dimethylation of Histone 4 Arginine 3 (S2Me-H4R3).[6] |
| Human Th2 cells | Proliferation | 31.6 µM | ||
| Lymphoma cells | Proliferation | Selectively toxic to lymphoma cells over normal B cells.[6] | ||
| GSK3326595 (Pemrametostat) | Z-138 (Mantle Cell Lymphoma) | Proliferation | Potent anti-proliferative effects. | Decreases monomethylated and dimethylated arginine residues in histones H2A, H3, and H4.[8] |
| SW480 (Colon Cancer) | Luciferase Reporter | Effective at 100-500 nM.[9] | ||
| JNJ-64619178 | NCI-H1048 (Small Cell Lung Cancer) | Proliferation (MTT) | Potent anti-proliferative activity. | Inhibits symmetric arginine dimethylation of SmD1/3 proteins. |
| Various Cancer Cell Lines | Proliferation | GI50 ≤ 108 nM in sensitive lines. |
Table 2: In-Cell Efficacy of PRMT5 Inhibitors.
Experimental Protocols
Detailed methodologies for key experiments used to validate PRMT5 inhibition in cells are provided below.
Western Blotting for Symmetric Dimethylation of Histone H4 (S2Me-H4R3)
This protocol is essential for directly assessing the in-cell activity of PRMT5 inhibitors on a key histone substrate.
1. Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or other PRMT5 inhibitors at various concentrations for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. Gel Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for S2Me-H4R3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Normalize the S2Me-H4R3 signal to a loading control like total Histone H4 or β-actin.
Cell Proliferation Assay (MTS)
This colorimetric assay is used to determine the effect of PRMT5 inhibitors on cell viability and proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
2. Compound Treatment:
-
Treat cells with a serial dilution of the PRMT5 inhibitor (e.g., this compound). Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
3. MTS Reagent Addition and Incubation:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
4. Absorbance Reading:
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
AlphaLISA Assay for PRMT5 Activity
This is a high-throughput, bead-based immunoassay to directly measure the enzymatic activity of PRMT5.
1. Reaction Setup:
-
In a 384-well plate, add the PRMT5 enzyme, biotinylated histone H4 peptide substrate, and S-adenosylmethionine (SAM) in the assay buffer.
-
Add the test compounds (e.g., this compound) at various concentrations.
2. Enzymatic Reaction:
-
Incubate the plate at room temperature to allow the methylation reaction to proceed.
3. Detection:
-
Add acceptor beads conjugated to an antibody that specifically recognizes the symmetrically dimethylated H4R3 product.
-
Add streptavidin-coated donor beads that bind to the biotinylated substrate.
4. Signal Reading:
-
Incubate in the dark to allow for bead proximity and signal generation.
-
Read the plate on an AlphaLISA-compatible reader. The signal generated is proportional to the amount of methylated substrate.
5. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value from the dose-response curve.
Visualizing PRMT5 in Cellular Contexts
The following diagrams, generated using the DOT language, illustrate key aspects of PRMT5 biology and experimental validation.
Caption: PRMT5 Signaling Pathway.
Caption: In-Cell Validation Workflow.
Caption: PRMT5 Inhibitor Classes.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. The Role of PRMT5 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A complex signature network that controls the upregulation of PRMT5 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Head-to-Head Comparison: CMP-5 Hydrochloride vs. GSK3326595 in PRMT5 Inhibition
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology and other diseases. Two notable small molecule inhibitors of PRMT5, CMP-5 hydrochloride and GSK3326595, have garnered significant attention. This guide provides an objective, data-driven comparison of these two compounds, offering insights into their biochemical and cellular activities, mechanisms of action, and the experimental frameworks used for their evaluation.
At a Glance: Key Differences and Similarities
| Feature | This compound | GSK3326595 |
| Target | Protein Arginine Methyltransferase 5 (PRMT5) | Protein Arginine Methyltransferase 5 (PRMT5) |
| Mechanism of Action | Potent and selective PRMT5 inhibitor.[1][2][3] | Potent, selective, and reversible PRMT5 inhibitor.[] SAM-uncompetitive and peptide-competitive.[5] |
| Selectivity | Selective for PRMT5 over PRMT1, PRMT4, and PRMT7.[1][3] | Over 4,000-fold selective for PRMT5/MEP50 over a panel of 20 other methyltransferases.[5][6] |
| Reported Potency | IC50 values in the micromolar range in various cell lines.[1][2][3] | Potent inhibitor with an IC50 of 6.2 nM for PRMT5/MEP50 complex.[7] |
| Clinical Development | Preclinical | Has undergone Phase I/II clinical trials for solid tumors and non-Hodgkin's lymphoma.[] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and GSK3326595, providing a direct comparison of their inhibitory activities.
Table 1: Biochemical Potency against PRMT5
| Compound | Assay Type | Substrate | IC50 / Ki | Reference |
| GSK3326595 | Enzymatic Assay | Histone H4 peptide | IC50: 6.2 ± 0.8 nM | [8] |
| Enzymatic Assay | Histone H4 peptide | Kiapp: 3.1 ± 0.4 nM | [8] | |
| Enzymatic Assay | H2A peptide | Kiapp: 3.0 ± 0.3 nM | [8] | |
| Enzymatic Assay | SmD3 peptide | Kiapp: 3.0 ± 0.8 nM | [8] | |
| Enzymatic Assay | FUBP1 peptide | Kiapp: 9.9 ± 0.8 nM | [8] | |
| Enzymatic Assay | HNRNPH1 peptide | Ki*app: 9.5 ± 3.3 nM | [8] | |
| This compound | Not explicitly reported in a biochemical assay format in the provided results. |
Table 2: Cellular Potency
| Compound | Cell Line | Assay Type | IC50 | Reference |
| GSK3326595 | HCT-116 | Cell Growth/Death | gIC50: 189 nM | [9] |
| This compound | Human Th1 cells | Proliferation Assay | IC50: 26.9 µM | [1][3] |
| Human Th2 cells | Proliferation Assay | IC50: 31.6 µM | [1][3] | |
| ATL-related cell lines | Cell Viability | IC50: 3.98 to 21.65 µM | [10] | |
| T-ALL cell lines | Cell Viability | IC50: 32.5 to 92.97 µM | [10] |
Mechanism of Action and Signaling Pathways
Both this compound and GSK3326595 target PRMT5, a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[11] This post-translational modification plays a crucial role in the regulation of gene expression, mRNA splicing, DNA damage response, and signal transduction.[12]
GSK3326595 has been characterized as a potent, reversible, and selective PRMT5 inhibitor that is S-adenosylmethionine (SAM) uncompetitive and peptide substrate competitive.[5][8] This indicates that GSK3326595 binds to the PRMT5 enzyme at the substrate-binding site, but its binding is not mutually exclusive with the binding of the methyl donor, SAM. The inhibition of PRMT5 by GSK3326595 leads to a decrease in symmetric dimethylarginine (sDMA) levels on histones H2A, H3, and H4, which in turn modulates the expression of genes involved in cell proliferation.[13] One of its downstream effects is the induction of alternative splicing of MDM4, leading to the activation of the p53 tumor suppressor pathway.[][6]
CMP-5 is also a potent and selective inhibitor of PRMT5, demonstrating no activity against PRMT1, PRMT4, and PRMT7.[1][3] It selectively blocks the symmetric dimethylation of Histone H4 at Arginine 3 (S2Me-H4R3) by inhibiting the methyltransferase activity of PRMT5 on histone preparations.[1][3][14]
The inhibition of PRMT5 by these compounds can impact several cancer-related signaling pathways:
-
Cell Cycle Regulation: PRMT5 is involved in the regulation of cell cycle progression.[14]
-
Splicing Machinery: PRMT5 methylates components of the spliceosome, and its inhibition can lead to alterations in mRNA splicing.[11]
-
Tumor Suppressor Pathways: As seen with GSK3326595, PRMT5 inhibition can activate tumor suppressor pathways like p53.[][6]
-
Growth Factor Signaling: PRMT5 can regulate the activity of proteins in growth factor signaling pathways, which are crucial for cancer cell proliferation and survival.[15]
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of CMP-5 and GSK3326595.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of PRMT5 inhibitors.
In Vitro PRMT5 Enzymatic Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of PRMT5.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against the PRMT5/MEP50 complex.
General Protocol:
-
Reagents and Materials:
-
Recombinant human PRMT5/MEP50 complex.
-
Peptide substrate (e.g., a biotinylated peptide derived from histone H4).
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM) as the methyl donor.
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing DTT and MgCl2).
-
Test compounds (this compound or GSK3326595) dissolved in DMSO.
-
Scintillation cocktail and microplates.
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, PRMT5/MEP50 complex, and the peptide substrate.
-
The test compound is added at various concentrations. A DMSO control (vehicle) is included.
-
The reaction is initiated by the addition of ³H-SAM.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the biotinylated peptide is captured on a streptavidin-coated plate.
-
The amount of incorporated radioactivity (³H) is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Proliferation/Viability Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
Objective: To determine the concentration of the inhibitor that reduces cell proliferation or viability by 50% (IC50 or gIC50).
General Protocol:
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., lymphoma, breast cancer).
-
Cell culture medium and supplements (e.g., DMEM, FBS).
-
Test compounds dissolved in DMSO.
-
Reagents for viability assessment (e.g., MTT, CellTiter-Glo®).
-
96-well cell culture plates.
-
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the test compound. A DMSO control is included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
The viability reagent is added to each well according to the manufacturer's instructions.
-
The signal (e.g., absorbance or luminescence) is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the DMSO-treated control cells.
-
The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
Caption: A generalized workflow for the preclinical evaluation of PRMT5 inhibitors.
Conclusion
Both this compound and GSK3326595 are valuable research tools for investigating the biological roles of PRMT5 and for the development of novel therapeutics. GSK3326595 has been more extensively characterized, with a well-defined mechanism of action and progression into clinical trials, making it a benchmark PRMT5 inhibitor. This compound serves as a potent and selective preclinical tool, particularly for studies in B-cell malignancies. The choice between these compounds will depend on the specific research question, the desired potency, and the experimental context. This guide provides a foundational comparison to aid researchers in their selection and experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GSK3326595 - tcsc6451 - Taiclone [taiclone.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. PRMT5 function and targeting in cancer [cell-stress.com]
- 13. Facebook [cancer.gov]
- 14. medkoo.com [medkoo.com]
- 15. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CMP-5 Hydrochloride: A Guide to PRMT5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CMP-5 hydrochloride, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with other alternative inhibitors. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.
Executive Summary
This compound is a small molecule inhibitor that demonstrates high selectivity for PRMT5, an enzyme implicated in various cellular processes and diseases, including cancer.[1] Cross-reactivity studies confirm that this compound shows no significant activity against other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7, highlighting its specificity.[1] This guide compares the performance of this compound with other known PRMT5 inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Performance Comparison of PRMT5 Inhibitors
The following table summarizes the inhibitory activity of this compound and other selected PRMT5 inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half.
| Inhibitor | Target | IC50 (Biochemical Assay) | Cell-Based Assay IC50 | Selectivity |
| This compound | PRMT5 | Not explicitly reported | 26.9 µM (human Th1 cells), 31.6 µM (human Th2 cells) | No activity against PRMT1, PRMT4, PRMT7 |
| EPZ015666 (GSK3235025) | PRMT5 | 22 nM | Nanomolar range in Mantle Cell Lymphoma (MCL) cell lines | Broad selectivity against a panel of other histone methyltransferases |
| HLCL65 | PRMT5 | Not explicitly reported | 1.1 µM (mouse Th1 cells), 4.0 µM (mouse Th2 cells) | Selectively inhibits PRMT5-mediated symmetric dimethylation |
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for drug development. Below are detailed methodologies for key experiments cited in the evaluation of PRMT5 inhibitors.
Biochemical Assay for PRMT Inhibitor Selectivity
This protocol outlines a general method for assessing the inhibitory activity of a compound against a panel of PRMT enzymes using a radioisotope-based filter binding assay.
Materials:
-
Recombinant PRMT enzymes (PRMT1, PRMT3, PRMT4, PRMT5, PRMT6, PRMT7, etc.)
-
Histone substrates (e.g., Histone H4 for PRMT1, H2A for PRMT5)[2][3]
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as a methyl donor[2][3]
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant PRMT enzyme, and the corresponding histone substrate.
-
Add the inhibitor compound at various concentrations to the reaction mixture. A DMSO control (no inhibitor) should be included.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto the glass fiber filter mats.
-
Precipitate the radiolabeled protein by immersing the filter mats in cold 10% TCA.
-
Wash the filter mats multiple times with 10% TCA and then with ethanol to remove unincorporated [³H]-SAM.
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Quantify the amount of incorporated [³H]-methyl groups using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assay for PRMT5 Inhibition
This protocol describes a general method to assess the effect of a PRMT5 inhibitor on the proliferation of T helper (Th) cells.
Materials:
-
Human or mouse Th1 and Th2 cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and appropriate cytokines
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
[³H]-thymidine
-
Cell harvester
-
Scintillation counter
Procedure:
-
Plate the Th1 and Th2 cells in a 96-well plate at a specific density.
-
Treat the cells with various concentrations of the inhibitor compound or DMSO as a control.
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
Pulse the cells with [³H]-thymidine for the last 18 hours of incubation to measure DNA synthesis as an indicator of cell proliferation.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Mechanisms and Workflows
PRMT5 Signaling Pathway
The following diagram illustrates the central role of PRMT5 in cellular signaling pathways. PRMT5, in complex with its binding partner MEP50, catalyzes the symmetric dimethylation of arginine residues on various histone and non-histone proteins. This post-translational modification regulates gene expression, RNA splicing, and signal transduction, impacting processes such as cell proliferation, differentiation, and survival.
PRMT5 signaling pathway overview.
Experimental Workflow for PRMT Inhibitor Evaluation
The diagram below outlines a typical workflow for the screening and characterization of PRMT inhibitors. This process begins with a high-throughput primary screen to identify initial hits, followed by secondary assays to confirm activity and determine potency. Promising candidates are then subjected to selectivity profiling and cell-based assays to assess their efficacy and specificity in a more biologically relevant context.
Workflow for PRMT inhibitor evaluation.
References
The Expanding Frontier of Cancer Therapy: Synergistic Combinations with PRMT5 Inhibitors
For researchers, scientists, and drug development professionals, the quest for more effective and durable cancer treatments is a continuous endeavor. In recent years, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target.[1][2] This enzyme plays a crucial role in various cellular processes that are often hijacked by cancer cells to promote their growth and survival.[1] While PRMT5 inhibitors have shown promise as monotherapies, their true potential may lie in combination with other anticancer agents. Preclinical studies are revealing synergistic interactions that enhance tumor cell killing, overcome resistance mechanisms, and broaden the therapeutic window of existing treatments.
This guide provides a comparative overview of emerging combination therapy strategies involving PRMT5 inhibitors, supported by preclinical experimental data. While specific data on CMP-5 hydrochloride in combination settings is limited in the public domain, the findings from studies with other PRMT5 inhibitors offer valuable insights into the potential of this drug class.
Comparative Efficacy of PRMT5 Inhibitor Combinations
The following tables summarize key quantitative data from preclinical studies investigating the combination of PRMT5 inhibitors with other therapeutic agents across various cancer types. These studies consistently demonstrate that combination approaches can lead to superior anti-tumor activity compared to monotherapy.
| Cancer Type | Combination Agents | Key Findings |
| Triple-Negative Breast Cancer (TNBC) | PRMT5 inhibitor (EPZ015938) + Cisplatin | Synergistic impairment of cell proliferation. The combination of EPZ015938 and cisplatin resulted in a more significant reduction in colony formation (63.7% to 77.8%) compared to either drug alone.[3] |
| TNBC (EGFR-high) | PRMT5 inhibitor + Erlotinib (EGFR inhibitor) | Synergistic impairment of cell proliferation.[3] |
| TNBC (HER2-low) & HER2+ Breast Cancer | PRMT5 inhibitor + Neratinib/Tucatinib (HER2 inhibitors) | Synergistic interaction observed in impairing cell proliferation.[3] |
| Mantle Cell Lymphoma (MCL) | PRMT5 inhibitor (PRT382) + Venetoclax (BCL-2 inhibitor) | Synergistic cell death observed in vitro and in vivo, including in ibrutinib-resistant models.[4] Combination treatment led to a significant survival advantage in two patient-derived xenograft (PDX) models.[4] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PRMT5 knockout/inhibition + Gemcitabine ± Paclitaxel | Genetic depletion or pharmacological inhibition of PRMT5 in combination with gemcitabine-based therapy improved treatment response in primary and metastatic PDAC mouse models.[2] The combination resulted in decreased tumor growth, smaller tumor size, and lower metastatic burden.[2] |
| Melanoma | PRMT5 inhibitor (GSK3326595) + Anti-PD-1 therapy | Combination therapy showed a significant decrease in tumor size and a significant increase in survival in a mouse melanoma model compared to either therapy alone.[5] |
| Lung, Brain, and Pancreatic Cancers | PRMT5 inhibitors + MAP kinase pathway inhibitors | The combination of PRMT5 inhibitors with drugs blocking the MAP kinase pathway led to complete tumor regressions in preclinical models.[6] |
Delving into the Mechanisms: How PRMT5 Inhibitor Combinations Work
The synergistic effects of PRMT5 inhibitor combinations stem from their ability to target multiple, often complementary, cancer-promoting pathways. The diagrams below illustrate some of the key signaling pathways and experimental workflows described in the literature.
Figure 1. PRMT5 Inhibition Sensitizes Cancer Cells to DNA Damaging Agents.
Figure 2. Synergistic Apoptosis Induction by PRMT5 and BCL-2 Inhibition.
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental protocols are essential. Below are representative methodologies for key experiments.
Cell Proliferation and Synergy Analysis
-
Cell Lines and Culture: Cancer cell lines (e.g., TNBC lines BT20, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3]
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a PRMT5 inhibitor (e.g., EPZ015938), a combination agent (e.g., cisplatin), or both, at various concentrations.[3]
-
Viability Assay: Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Synergy Calculation: The synergistic, additive, or antagonistic effects of the drug combination are quantified using synergy scoring models like the Loewe additivity model. Synergy scores are calculated to determine the nature of the drug interaction.[4]
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID gamma mice) are used for patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models.[2][4]
-
Tumor Implantation: Cancer cells or PDX fragments are implanted subcutaneously or orthotopically into the mice.[2][4]
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, single-agent PRMT5 inhibitor, single-agent combination drug, and the combination of both. Drugs are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection).[2][4]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Survival is also a key endpoint.[2][4]
-
Pharmacodynamic and Biomarker Analysis: Tumor tissues can be collected for analysis of target engagement (e.g., symmetric dimethylarginine levels for PRMT5 inhibition) and downstream signaling effects (e.g., apoptosis markers like cleaved caspase-3) by methods such as Western blotting or immunohistochemistry.[4]
Figure 3. General Workflow for an In Vivo Combination Efficacy Study.
Future Directions and Clinical Outlook
The preclinical data strongly support the continued investigation of PRMT5 inhibitors in combination therapies for a variety of cancers.[5][6] Several PRMT5 inhibitors are currently in early-phase clinical trials, and the insights gained from these preclinical studies will be invaluable in designing rational and effective combination strategies for clinical evaluation.[1] Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from these combination therapies and to further elucidate the complex molecular mechanisms underlying the observed synergistic effects. The ultimate goal is to translate these promising preclinical findings into novel therapeutic options that improve outcomes for cancer patients.
References
- 1. onclive.com [onclive.com]
- 2. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review | Journal of Immunotherapy and Precision Oncology [meridian.allenpress.com]
- 6. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
Proper Disposal of CMP-5 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the disposal of CMP-5 hydrochloride, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
This compound is categorized as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Furthermore, it is classified as hazardous to aquatic life, with long-lasting effects.[1] Adherence to proper disposal protocols is therefore critical.
Quantitative Data Summary
| Parameter | Value | Source |
| Acute Oral Toxicity | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [1] |
| Hazard to the Aquatic Environment (Acute) | Harmful to aquatic life | [1] |
| Hazard to the Aquatic Environment (Chronic) | Harmful to aquatic life with long lasting effects | [1] |
| Water Hazard Class | Class 2 (Self-assessment): hazardous for water | [1] |
Disposal Procedures
The following step-by-step procedures are recommended for the disposal of this compound and its containers. These are general guidelines and should be supplemented by a thorough review of your institution's specific waste management policies and local regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a respirator may be necessary.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof container for hazardous chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials, such as pipette tips, tubes, or paper towels, that come into contact with this compound should be disposed of as hazardous chemical waste.
Step 3: Labeling
All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Harmful," "Irritant," "Environmental Hazard").
-
The date of accumulation.
Step 4: Storage
Store waste containers in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
Step 5: Final Disposal
-
Do not dispose of this compound down the drain or in regular trash. [1] Its classification as hazardous to aquatic life necessitates special disposal methods.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The recommended disposal method is typically through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.
Step 6: Spill Management
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for hazardous waste.
-
Clean the spill area thoroughly.
Mechanism of Action: PRMT5 Inhibition
CMP-5 is a selective inhibitor of PRMT5, an enzyme that plays a role in various cellular processes by methylating arginine residues on proteins, including histones.[2][3][4] Specifically, CMP-5 blocks the symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s), a key epigenetic mark.[2][3][4]
Caption: Mechanism of action of this compound as a PRMT5 inhibitor.
References
Personal protective equipment for handling CMP-5 hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of CMP-5 hydrochloride, tailored for research scientists and drug development professionals. Following these procedures is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves that meet ASTM D6978 standards. Change gloves every 30 minutes or immediately if they become contaminated or damaged.[1][2][3] |
| Body | Disposable Gown | A disposable, back-closing gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, is required.[1][2] Do not wear lab coats outside of the designated handling area. |
| Eyes/Face | Safety Goggles & Face Shield | Use chemical splash goggles that comply with ANSI Z87.1 standards. For maximum protection against splashes, a face shield should be worn in conjunction with goggles.[1][4] |
| Respiratory | N95 Respirator or Higher | A NIOSH-approved N95 respirator or a higher level of respiratory protection should be used, especially when handling the powder form outside of a certified chemical fume hood to prevent inhalation of dust.[3][5] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Preparation and Weighing (to be performed in a certified chemical fume hood):
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[6]
-
Don all required PPE as specified in the table above.
-
Place a disposable liner on the work surface of the fume hood to contain any potential spills.
-
Carefully open the container.
-
Use dedicated spatulas and weighing boats for handling the powder. Avoid creating dust.
-
If weighing directly, use an analytical balance inside the fume hood or a powder containment hood.
-
Close the primary container tightly after use.
3. Dissolution and Use:
-
When dissolving the compound, slowly add the powder to the solvent to avoid splashing.
-
If diluting an acidic solution, always add acid to water, never the other way around.[7]
-
Use glassware that is appropriate for the volume and nature of the solvent.
-
All manipulations of the dissolved compound should be carried out within the fume hood.
Disposal Plan
1. Solid Waste:
-
All contaminated solid waste, including gloves, gowns, weighing boats, and disposable liners, must be collected in a dedicated, clearly labeled hazardous waste container.
-
This container should be kept closed when not in use.
2. Liquid Waste:
-
Aqueous solutions containing this compound should be considered hazardous waste.
-
Depending on local regulations, it may be permissible to neutralize acidic waste with a weak base like sodium bicarbonate until the pH is neutral (pH 7).[8] The neutralization process should be performed in a fume hood.
-
After neutralization and confirmation of a neutral pH with litmus paper or a pH meter, the solution may be permissible for drain disposal with copious amounts of water, provided it does not contain other hazardous materials.[8][9]
-
Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal. [8]
3. Spill Management:
-
In the event of a small spill (<1 L), and if you are trained to do so, use an appropriate spill kit with absorbent material to contain the spill.[7]
-
Wear full PPE during the cleanup process.
-
For large spills (>1 L), evacuate the area immediately and contact your institution's emergency response team.[7]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. pogo.ca [pogo.ca]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. media.laballey.com [media.laballey.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. laballey.com [laballey.com]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
